Product packaging for Mdl 101146(Cat. No.:CAS No. 149859-17-6)

Mdl 101146

Cat. No.: B1676105
CAS No.: 149859-17-6
M. Wt: 632.6 g/mol
InChI Key: XQAMVCHQGHAELT-YPAWHYETSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MDL 101146 is a potent, reversible, and orally active inhibitor of human neutrophil elastase (HNE), a serine proteinase implicated in the tissue degradation associated with chronic inflammatory diseases . It exhibits high potency, inhibiting human neutrophil elastase with a Ki value of 25 nM and rat neutrophil elastase with a Ki of 18 nM . In research models, this compound has demonstrated significant therapeutic potential. In vitro, it inhibits HNE-mediated degradation of key connective tissue components like proteoglycan and elastin in a dose-related manner . In vivo, oral administration of this compound (200 mg/kg/day) significantly inhibited swelling and joint destruction in a rat model of collagen-induced arthritis, showing a bone and cartilage-sparing effect . Furthermore, studies show that this compound can inhibit HNE-induced acute pulmonary hemorrhage in hamsters, with efficacy demonstrated through various routes of administration including intravenous, intratracheal, and oral, confirming its versatility and bioavailability . The chemical structure of this compound is C29H37F5N4O6, and its CAS number is 149859-17-6 . This product is intended for research purposes only and is not approved for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H37F5N4O6 B1676105 Mdl 101146 CAS No. 149859-17-6

Properties

CAS No.

149859-17-6

Molecular Formula

C29H37F5N4O6

Molecular Weight

632.6 g/mol

IUPAC Name

(2R)-1-[(2R)-3-methyl-2-[[4-(morpholine-4-carbonyl)benzoyl]amino]butanoyl]-N-[(3R)-5,5,6,6,6-pentafluoro-2-methyl-4-oxohexan-3-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C29H37F5N4O6/c1-16(2)21(23(39)28(30,31)29(32,33)34)35-25(41)20-6-5-11-38(20)27(43)22(17(3)4)36-24(40)18-7-9-19(10-8-18)26(42)37-12-14-44-15-13-37/h7-10,16-17,20-22H,5-6,11-15H2,1-4H3,(H,35,41)(H,36,40)/t20-,21-,22-/m1/s1

InChI Key

XQAMVCHQGHAELT-YPAWHYETSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)C(C(F)(F)F)(F)F)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)N3CCOCC3

Canonical SMILES

CC(C)C(C(=O)C(C(F)(F)F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)N3CCOCC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

VPV

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MDL 101,146
MDL 101146
MDL-101,146
MDL-101146
N-(4-(4-morpholinylcarbonyl)benzoyl)valyl-N-(3,3,4,4,4-pentafluoro-1-(1-methylethyl)-2-oxobutyl)prolinamide

Origin of Product

United States

Foundational & Exploratory

Mdl 101,146: A Potential Therapeutic Avenue for Arthritis Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mdl 101,146, identified as a potent pancreatic elastase inhibitor, presents a compelling area of investigation for novel therapeutic strategies in arthritis. While direct research on Mdl 101,146 in the context of arthritis is not publicly available, a substantial body of evidence implicates elastases, particularly neutrophil elastase, in the immunopathology of rheumatoid arthritis (RA). This guide synthesizes the known information about Mdl 101,146's chemical properties, the established role of elastase in arthritis, and provides a framework for its preclinical evaluation. This includes detailed experimental protocols and data presentation formats to facilitate further research into its potential as a disease-modifying anti-rheumatic drug (DMARD).

Introduction: The Role of Elastase in Arthritis Pathogenesis

Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. A key player in the destructive cascade is neutrophil elastase, a serine protease released by activated neutrophils, which are found in high numbers in the synovial fluid and pannus of RA patients.[1][2] Elevated levels of elastase in the joints of individuals with RA contribute to the degradation of critical extracellular matrix components, including elastin, collagen, and proteoglycans, leading to cartilage and bone erosion.[1][3][4][5]

Furthermore, neutrophil elastase is involved in pro-inflammatory signaling. It can amplify the inflammatory response by promoting cytokine release and activating key receptors involved in inflammation, such as Proteinase-Activated Receptor-2 (PAR2).[4] Studies have demonstrated a positive correlation between elastase-inhibitor complex levels and disease activity in RA patients.[6] The inhibition of neutrophil elastase has been shown to reduce the incidence and severity of collagen-induced arthritis in animal models, highlighting its potential as a therapeutic target.[7][8]

Compound Profile: Mdl 101,146

Mdl 101,146 is a dipeptide compound with the chemical formula C29H37F5N4O6 and a molecular weight of 632.62 g/mol . It is classified as a pancreatic elastase inhibitor. While pancreatic and neutrophil elastase are distinct enzymes, inhibitors can sometimes exhibit cross-reactivity, and the inhibition of either could have therapeutic implications in inflammatory diseases.

Identifier Value
Name Mdl 101,146
Synonyms (2R)-1-[(2R)-3-methyl-2-{[4-(morpholine-4-carbonyl)phenyl]formamido}butanoyl]-N-[(3R)-5,5,6,6,6-pentafluoro-2-methyl-4-oxohexan-3-yl]pyrrolidine-2-carboxamide
Molecular Formula C29H37F5N4O6
Molecular Weight 632.6193 g/mol
Class Dipeptide, Pancreatic Elastase Inhibitor
SMILES CC(C)--INVALID-LINK--C1=CC=C(C=C1)C(=O)N1CCOCC1)C(=O)N1CCC[C@H]1C(=O)N--INVALID-LINK--C)C(=O)C(F)(F)C(F)(F)F
InChIKey XQAMVCHQGHAELT-UHFFFAOYSA-N

Table 1: Chemical and Physical Properties of Mdl 101,146.

Proposed Mechanism of Action in Arthritis

Based on its classification as an elastase inhibitor, the proposed mechanism of action for Mdl 101,146 in arthritis involves the direct inhibition of elastase activity within the inflamed joint.

G Proposed Mechanism of Action of Mdl 101,146 in Arthritis cluster_0 Inflamed Joint Activated Neutrophils Activated Neutrophils Neutrophil Elastase Neutrophil Elastase Activated Neutrophils->Neutrophil Elastase Release Cartilage Degradation Cartilage Degradation Neutrophil Elastase->Cartilage Degradation Promotes Inflammation Amplification Inflammation Amplification Neutrophil Elastase->Inflammation Amplification Promotes Mdl 101,146 Mdl 101,146 Mdl 101,146->Neutrophil Elastase Inhibits

Figure 1: Proposed inhibitory action of Mdl 101,146 on neutrophil elastase in an arthritic joint.

By inhibiting elastase, Mdl 101,146 could potentially:

  • Prevent Cartilage and Bone Degradation: Directly block the enzymatic breakdown of key structural components of the joint.

  • Reduce Inflammation: Dampen the pro-inflammatory signaling cascade mediated by elastase.

Preclinical Evaluation Strategy

A comprehensive preclinical evaluation of Mdl 101,146 is necessary to determine its therapeutic potential in arthritis. The following experimental workflow is proposed:

G Preclinical Evaluation Workflow for Mdl 101,146 in Arthritis In Vitro Assays In Vitro Assays Cell-Based Assays Cell-Based Assays In Vitro Assays->Cell-Based Assays Promising Results In Vivo Animal Models In Vivo Animal Models Cell-Based Assays->In Vivo Animal Models Efficacy Confirmed Data Analysis & Lead Optimization Data Analysis & Lead Optimization In Vivo Animal Models->Data Analysis & Lead Optimization In Vivo Efficacy

Figure 2: A stepwise approach for the preclinical assessment of Mdl 101,146.
In Vitro Assays

Objective: To determine the inhibitory activity of Mdl 101,146 against human neutrophil elastase and assess its selectivity.

Experimental Protocol: Enzyme Inhibition Assay

  • Reagents: Human neutrophil elastase, fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC), Mdl 101,146, assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5).

  • Procedure:

    • Prepare a serial dilution of Mdl 101,146 in the assay buffer.

    • In a 96-well plate, add the diluted compound, human neutrophil elastase, and pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the fluorescence intensity over time using a microplate reader (Excitation/Emission wavelengths appropriate for the substrate).

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of Mdl 101,146 by plotting the percentage of inhibition against the compound concentration.

Parameter Description
IC50 The concentration of Mdl 101,146 that inhibits 50% of the enzyme's activity.
Ki The inhibition constant, providing a measure of the inhibitor's binding affinity.
Selectivity The ratio of IC50 values for other serine proteases (e.g., trypsin, chymotrypsin) to that of neutrophil elastase.

Table 2: Key parameters to be determined from in vitro enzyme inhibition assays.

Cell-Based Assays

Objective: To evaluate the effect of Mdl 101,146 on neutrophil activation and elastase release in a cellular context.

Experimental Protocol: Neutrophil Degranulation Assay

  • Cell Culture: Isolate human neutrophils from the peripheral blood of healthy donors.

  • Procedure:

    • Pre-incubate the isolated neutrophils with various concentrations of Mdl 101,146.

    • Stimulate the neutrophils with a known agonist (e.g., fMLP, PMA).

    • Collect the cell supernatant and measure the elastase activity using a colorimetric or fluorogenic substrate.

  • Data Analysis: Determine the dose-dependent inhibition of elastase release by Mdl 101,146.

In Vivo Animal Models

Objective: To assess the efficacy of Mdl 101,146 in a well-established animal model of rheumatoid arthritis.

Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice

  • Animal Model: Use DBA/1 mice, which are susceptible to CIA.

  • Induction of Arthritis: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization is given 21 days later.

  • Treatment: Begin treatment with Mdl 101,146 (at various doses, administered orally or intraperitoneally) either prophylactically (before the onset of clinical signs) or therapeutically (after the onset of clinical signs).

  • Efficacy Assessment:

    • Clinical Scoring: Monitor the mice for signs of arthritis (paw swelling, erythema, and joint rigidity) and assign a clinical score.

    • Histopathology: At the end of the study, collect the joints for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.

    • Biomarker Analysis: Measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies in the serum.

Parameter Measurement
Arthritis Incidence Percentage of mice developing clinical signs of arthritis.
Mean Arthritis Score Average clinical score of all mice in a treatment group.
Paw Thickness Measurement of paw swelling using a caliper.
Histological Scores Semi-quantitative scoring of inflammation, pannus formation, cartilage damage, and bone erosion.
Serum Cytokine Levels Quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA.

Table 3: Quantitative endpoints for assessing the efficacy of Mdl 101,146 in the CIA model.

Conclusion

Mdl 101,146, a known pancreatic elastase inhibitor, holds promise as a lead compound for the development of a novel therapeutic for rheumatoid arthritis. The strong scientific rationale for targeting neutrophil elastase in this disease provides a solid foundation for its investigation. The proposed preclinical evaluation strategy, encompassing in vitro, cell-based, and in vivo studies, will be crucial in elucidating the efficacy and mechanism of action of Mdl 101,146 and determining its potential for further clinical development. The detailed protocols and data presentation formats provided in this guide are intended to facilitate a rigorous and standardized approach to this research endeavor.

References

MDL-101146: A Potent Neutrophil Elastase Inhibitor for Chronic Bronchitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic bronchitis, a key phenotype of Chronic Obstructive Pulmonary Disease (COPD), is characterized by persistent inflammation of the airways, leading to excessive mucus production and airflow limitation. A central player in the pathophysiology of chronic bronchitis is human neutrophil elastase (HNE), a potent serine protease released by neutrophils. HNE contributes to lung damage by degrading elastin and other extracellular matrix components, stimulating mucus hypersecretion, and perpetuating the inflammatory cascade. MDL-101146 has emerged as a promising therapeutic candidate due to its potent and selective inhibition of HNE. This technical guide provides a comprehensive overview of the core data and experimental methodologies related to the study of MDL-101146 in the context of chronic bronchitis.

Core Data Summary

In Vitro Potency

MDL-101146 is an orally active, competitive, and reversible inhibitor of human neutrophil elastase.

ParameterValueReference
Inhibition Constant (Ki) against HNE 25 nM[1][2]
Preclinical Efficacy: Animal Models

Studies in animal models have demonstrated the in vivo efficacy of MDL-101146 in mitigating elastase-induced lung injury. A key model is the hamster model of HNE-induced lung hemorrhage, which serves as a surrogate for the destructive potential of uncontrolled elastase activity in the lungs.

Animal ModelEndpointTreatmentResult
HamsterHNE-induced lung hemorrhageMDL-101146Inhibition of hemorrhage

Further quantitative data on dose-response relationships in chronic bronchitis-specific models, such as effects on inflammatory cell infiltration, mucus hypersecretion, and lung function, are still emerging from ongoing research.

Pharmacokinetics

While comprehensive pharmacokinetic data for MDL-101146 in multiple species is not extensively published in publicly available literature, its characterization as an "orally active" inhibitor suggests good bioavailability after oral administration. General pharmacokinetic parameters for oral administration in rats for similar small molecules can be found in the scientific literature, but specific values for MDL-101146 require further investigation.

Experimental Protocols

In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay

Objective: To determine the inhibitory potency (Ki) of MDL-101146 against purified human neutrophil elastase.

Methodology:

  • Reagents: Purified human neutrophil elastase, a specific chromogenic or fluorogenic elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide), assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100), and MDL-101146 at various concentrations.

  • Procedure: a. In a 96-well plate, add a fixed concentration of HNE to the assay buffer. b. Add varying concentrations of MDL-101146 to the wells and incubate for a predetermined period to allow for inhibitor-enzyme binding. c. Initiate the enzymatic reaction by adding the elastase substrate. d. Monitor the rate of substrate hydrolysis by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: a. Calculate the initial reaction velocities for each inhibitor concentration. b. Plot the reaction velocities against the inhibitor concentrations. c. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity). d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Hamster Model of HNE-Induced Lung Hemorrhage

Objective: To evaluate the in vivo efficacy of orally administered MDL-101146 in preventing HNE-induced lung hemorrhage.

Methodology:

  • Animals: Male Syrian golden hamsters.

  • Procedure: a. Administer MDL-101146 or vehicle orally to groups of hamsters at various doses. b. After a specified pretreatment time, anesthetize the hamsters. c. Instill a solution of human neutrophil elastase intratracheally to induce lung hemorrhage. d. A control group receives intratracheal saline.

  • Endpoint Measurement: a. After a set period following elastase instillation, sacrifice the animals. b. Perform bronchoalveolar lavage (BAL) to collect fluid from the lungs. c. Quantify the amount of hemorrhage by measuring the hemoglobin concentration in the BAL fluid using a spectrophotometer.

  • Data Analysis: a. Compare the hemoglobin concentrations in the BAL fluid of MDL-101146-treated groups to the vehicle-treated group. b. Calculate the dose-dependent inhibition of hemorrhage and determine the ED50 (the dose that produces 50% of the maximal effect).

Animal Model of Chronic Bronchitis (Elastase-Induced)

Objective: To assess the therapeutic potential of MDL-101146 in a model of chronic bronchitis characterized by inflammation and airway remodeling.

Methodology:

  • Animals: Rats or mice are commonly used.

  • Induction of Chronic Bronchitis: a. Repeatedly instill a low dose of porcine pancreatic elastase or human neutrophil elastase intratracheally over a period of several weeks. This induces a chronic inflammatory response, mucus gland hyperplasia, and airway remodeling, mimicking features of chronic bronchitis.

  • Treatment: a. Administer MDL-101146 or vehicle orally to different groups of animals, starting either before or after the establishment of the chronic bronchitis phenotype.

  • Endpoint Assessment: a. Inflammatory Cell Infiltration: Collect BAL fluid and perform total and differential cell counts to quantify neutrophils, macrophages, and lymphocytes. b. Mucus Production: Use histological staining (e.g., Alcian Blue/Periodic acid-Schiff) on lung tissue sections to visualize and quantify mucus-producing goblet cells. c. Lung Function: Measure lung function parameters such as airway resistance and compliance using plethysmography. d. Histopathology: Examine lung tissue sections for evidence of inflammation, epithelial changes, and airway remodeling.

  • Data Analysis: a. Compare the measured parameters between the MDL-101146-treated groups and the vehicle-treated control group to determine the efficacy of the compound in reducing the features of chronic bronchitis.

Visualizations

Signaling_Pathway Neutrophils Neutrophils HNE Human Neutrophil Elastase (HNE) Neutrophils->HNE releases Elastin Elastin Degradation HNE->Elastin Mucus Mucus Hypersecretion HNE->Mucus Inflammation Inflammation HNE->Inflammation MDL_101146 MDL-101146 MDL_101146->HNE inhibits Chronic_Bronchitis Chronic Bronchitis Pathogenesis Elastin->Chronic_Bronchitis Mucus->Chronic_Bronchitis Inflammation->Chronic_Bronchitis Experimental_Workflow Start Start: Chronic Bronchitis Animal Model Induction Induce Chronic Bronchitis (e.g., repeated elastase instillation) Start->Induction Treatment Oral Administration: Group 1: Vehicle Group 2: MDL-101146 (Dose 1) Group 3: MDL-101146 (Dose 2) Induction->Treatment BAL Bronchoalveolar Lavage (BAL) Treatment->BAL Histology Lung Histology Treatment->Histology Lung_Function Lung Function Testing Treatment->Lung_Function Cell_Counts Inflammatory Cell Counts BAL->Cell_Counts Mucus_Quant Mucus Quantification Histology->Mucus_Quant Resistance_Compliance Airway Resistance & Compliance Lung_Function->Resistance_Compliance End End: Data Analysis & Efficacy Determination Cell_Counts->End Mucus_Quant->End Resistance_Compliance->End

References

An In-depth Technical Guide on the 15-Lipoxygenase Pathway in Cystic Fibrosis Pathogenesis: A Therapeutic Target

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: Clarification on the Topic "Mdl 101146"

Initial research into the specified compound, this compound, reveals that it is classified as a dipeptide and a pancreatic elastase inhibitor.[1] There is no scientific literature available that links this compound to the pathogenesis of cystic fibrosis or to the inhibition of the 15-lipoxygenase pathway.

Given this, and to provide a valuable and relevant technical guide in line with the user's core request, this document will focus on a closely related and scientifically pertinent topic: the role of the 15-lipoxygenase (15-LOX) pathway in cystic fibrosis pathogenesis and the therapeutic potential of its inhibitors. This allows for an in-depth exploration of a current area of research in cystic fibrosis, complete with quantitative data, experimental protocols, and pathway visualizations as requested.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cystic fibrosis (CF) is an autosomal recessive disorder characterized by chronic airway inflammation and infection, which leads to progressive lung damage. The inflammatory response in CF is often excessive and unresolved. A key pathway implicated in the regulation of inflammation is the 15-lipoxygenase (15-LOX) pathway. This guide details the role of 15-LOX in CF pathogenesis, presents quantitative data from relevant studies, outlines experimental protocols for investigating 15-LOX inhibitors, and provides visualizations of the pertinent signaling pathways and experimental workflows. The evidence suggests that the 15-LOX pathway is dysregulated in CF and presents a promising therapeutic target for mitigating the persistent inflammatory state.

The 15-Lipoxygenase Pathway and its Role in Cystic Fibrosis

The 15-lipoxygenase (15-LOX) enzyme family, particularly 15-LOX-2 (encoded by the ALOX15B gene), plays a crucial role in the metabolism of polyunsaturated fatty acids like arachidonic acid. A key function of this pathway is the "class switch" of eicosanoid mediators, from pro-inflammatory leukotrienes to pro-resolving lipoxins.[2][3]

In the context of cystic fibrosis, there is evidence of a dysregulated 15-LOX pathway. Studies have shown that the expression of 15-LOX-2 is significantly reduced in the airways of children with CF.[2][4] This reduction is associated with a lower ratio of the pro-resolving mediator Lipoxin A4 (LXA4) to the pro-inflammatory mediator Leukotriene B4 (LTB4).[2][4] This imbalance is believed to contribute to the failure of inflammation resolution in the CF lungs.[2][4] Therefore, targeting this pathway, either by enhancing the activity of 15-LOX-2 or by administering its downstream products, is an area of active investigation. Conversely, in other inflammatory contexts, inhibiting 15-LOX-derived pro-inflammatory mediators like 15-Hydroxyeicosatetraenoic acid (15-HETE) is also a therapeutic strategy.[5]

Quantitative Data

The following tables summarize key quantitative findings from studies on the 15-LOX pathway in cystic fibrosis and the development of 15-LOX-2 inhibitors.

Table 1: Gene Expression in Bronchoalveolar Lavage (BAL) Fluid from Pediatric Subjects

GenePatient GroupRelative Fold Expression (Mean ± SEM)p-valueReference
ALOX15B (15-LOX-2) Cystic Fibrosis0.44 ± 0.13<0.05[2]
Control2.63 ± 0.92
ALOX15 (15-LOX-1) Cystic Fibrosis1.92 ± 0.490.09 (NS)[2]
Control5.51 ± 1.89
NS: Not Significant

Table 2: In Vitro Inhibitory Activity of Novel 15-LOX-2 Inhibitors

CompoundTarget EnzymeIC50 (µM, Mean ± SD)SelectivityReference
MLS000327069 h15-LOX-20.34 ± 0.05>50-fold vs h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2[6]
MLS000327186 h15-LOX-20.53 ± 0.04>50-fold vs h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2[6]
MLS000327206 h15-LOX-20.87 ± 0.06>50-fold vs h5-LOX, h12-LOX, h15-LOX-1, COX-1, COX-2[6]
Nordihydroguaiaretic acid (NDGA) h15-LOX-211Non-selective[7]
Compound 27d (6,7-dihydroxyisoflavan) h15-LOX-28Non-selective[7]
h: human; COX: cyclooxygenase

Experimental Protocols

This section outlines the methodologies for key experiments to investigate the 15-LOX pathway in cystic fibrosis and to evaluate potential inhibitors.

Analysis of Bronchoalveolar Lavage (BAL) Fluid
  • BAL Fluid Collection: Perform bronchoalveolar lavage on subjects (human or animal models) using sterile saline.

  • Cell Separation: Centrifuge the collected BAL fluid to separate the cellular components from the supernatant.

  • Lipid Mediator Analysis (Supernatant):

    • Use solid-phase extraction to isolate lipids from the supernatant.

    • Quantify levels of Lipoxin A4 and Leukotriene B4 using enzyme-linked immunosorbent assays (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Gene Expression Analysis (Cell Pellet):

    • Isolate total RNA from the cell pellet using a suitable RNA extraction kit.

    • Perform reverse transcription to synthesize cDNA.

    • Use quantitative real-time PCR (qRT-PCR) with specific primers for ALOX15B, ALOX15, ALOX5, and a housekeeping gene to determine relative transcript abundance.

In Vitro 15-LOX-2 Inhibition Assay
  • Enzyme and Substrate Preparation:

    • Purify recombinant human 15-LOX-2.

    • Prepare a solution of arachidonic acid as the substrate.

  • Inhibitor Preparation: Dissolve test compounds (potential inhibitors) in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.

  • Enzymatic Reaction:

    • In a UV-transparent cuvette, combine a buffer solution (e.g., Tris-HCl), the purified 15-LOX-2 enzyme, and the test inhibitor at various concentrations.

    • Incubate for a defined period at a controlled temperature.

    • Initiate the reaction by adding the arachidonic acid substrate.

  • Detection and Analysis:

    • Monitor the formation of the conjugated diene product (15-hydroperoxyeicosatetraenoic acid) by measuring the increase in absorbance at 234 nm using a spectrophotometer.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations: Pathways and Workflows

Signaling Pathway of 15-Lipoxygenase in Eicosanoid Synthesis

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid cPLA2 5-LOX 5-LOX Arachidonic Acid->5-LOX 15-LOX 15-LOX Arachidonic Acid->15-LOX Leukotriene A4 Leukotriene A4 5-LOX->Leukotriene A4 15-HETE 15-HETE 15-LOX->15-HETE Leukotriene B4 Leukotriene B4 (Pro-inflammatory) Leukotriene A4->Leukotriene B4 Lipoxin A4 Lipoxin A4 (Pro-resolving) Leukotriene A4->Lipoxin A4 15-LOX 15-LOX Inhibitor 15-LOX Inhibitor 15-LOX Inhibitor->15-LOX Inhibits

Caption: The central role of 15-LOX in the "class switch" from pro-inflammatory leukotrienes to pro-resolving lipoxins.

Experimental Workflow for Evaluating a 15-LOX Inhibitor in a CF Context

G In Vitro Screening In Vitro Screening 15-LOX Enzyme Assay 15-LOX Enzyme Assay In Vitro Screening->15-LOX Enzyme Assay Cell-Based Assays (CF Epithelial Cells) Cell-Based Assays (CF Epithelial Cells) In Vitro Screening->Cell-Based Assays (CF Epithelial Cells) Lead Compound Selection Lead Compound Selection 15-LOX Enzyme Assay->Lead Compound Selection Cell-Based Assays (CF Epithelial Cells)->Lead Compound Selection Preclinical Animal Model (CF Mouse) Preclinical Animal Model (CF Mouse) Lead Compound Selection->Preclinical Animal Model (CF Mouse) Treatment (Vehicle vs. Inhibitor) Treatment (Vehicle vs. Inhibitor) Preclinical Animal Model (CF Mouse)->Treatment (Vehicle vs. Inhibitor) Endpoint Analysis Endpoint Analysis Treatment (Vehicle vs. Inhibitor)->Endpoint Analysis BAL Fluid Analysis (Cells, Cytokines, Lipids) BAL Fluid Analysis (Cells, Cytokines, Lipids) Endpoint Analysis->BAL Fluid Analysis (Cells, Cytokines, Lipids) Lung Histopathology Lung Histopathology Endpoint Analysis->Lung Histopathology Data Analysis & Interpretation Data Analysis & Interpretation BAL Fluid Analysis (Cells, Cytokines, Lipids)->Data Analysis & Interpretation Lung Histopathology->Data Analysis & Interpretation

Caption: A typical preclinical workflow for the development of a 15-LOX inhibitor for cystic fibrosis.

Logical Framework for Therapeutic Intervention

G CFTR Defect CFTR Defect Chronic Infection & Inflammation Chronic Infection & Inflammation CFTR Defect->Chronic Infection & Inflammation Reduced 15-LOX-2 Expression Reduced 15-LOX-2 Expression Chronic Infection & Inflammation->Reduced 15-LOX-2 Expression Impaired Leukotriene to Lipoxin Switch Impaired Leukotriene to Lipoxin Switch Reduced 15-LOX-2 Expression->Impaired Leukotriene to Lipoxin Switch Predominance of Pro-inflammatory Mediators (LTB4) Predominance of Pro-inflammatory Mediators (LTB4) Impaired Leukotriene to Lipoxin Switch->Predominance of Pro-inflammatory Mediators (LTB4) Unresolved Inflammation & Lung Damage Unresolved Inflammation & Lung Damage Predominance of Pro-inflammatory Mediators (LTB4)->Unresolved Inflammation & Lung Damage Therapeutic Intervention Therapeutic Intervention (e.g., 15-LOX Modulation) Therapeutic Intervention->Impaired Leukotriene to Lipoxin Switch Modulates Restored Pro-resolving Mediator Balance Restored Pro-resolving Mediator Balance Therapeutic Intervention->Restored Pro-resolving Mediator Balance Resolution of Inflammation Resolution of Inflammation Restored Pro-resolving Mediator Balance->Resolution of Inflammation

Caption: The logical basis for targeting the 15-LOX pathway to resolve inflammation in cystic fibrosis.

Conclusion and Future Directions

The dysregulation of the 15-lipoxygenase pathway, particularly the reduced expression of 15-LOX-2 and the subsequent imbalance of pro-inflammatory and pro-resolving lipid mediators, is a significant factor in the pathophysiology of cystic fibrosis lung disease. The development of therapeutic agents that can modulate this pathway—either by inhibiting the production of pro-inflammatory eicosanoids or by promoting the synthesis of pro-resolving mediators—holds considerable promise. The quantitative data and experimental frameworks presented in this guide provide a foundation for researchers and drug developers to further explore this therapeutic avenue. Future work should focus on developing potent and selective 15-LOX modulators and evaluating their efficacy and safety in relevant preclinical models of cystic fibrosis, with the ultimate goal of translating these findings into novel treatments for people with CF.

References

The Role of Neutrophil Elastase Inhibitors in Emphysema Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emphysema, a primary component of chronic obstructive pulmonary disease (COPD), is characterized by the progressive destruction of alveolar walls, leading to irreversible airflow limitation. A key driver in the pathogenesis of emphysema is the protease-antiprotease imbalance, where an excess of proteases, particularly human neutrophil elastase (HNE), overwhelms the protective capacity of endogenous inhibitors like alpha-1 antitrypsin. This leads to the degradation of elastin, a critical component of the lung's extracellular matrix, resulting in the loss of lung elasticity and the development of emphysematous changes.

This technical guide explores the use of HNE inhibitors in animal models of emphysema, a critical area of research for the development of novel therapeutics. While this guide aims to be comprehensive, it is important to note that specific data regarding the compound MDL 101146 in the context of emphysema animal models is not publicly available in the current scientific literature. Therefore, this document will focus on the broader class of HNE inhibitors, providing a framework for understanding their evaluation in preclinical settings.

The Promise of Human Neutrophil Elastase Inhibition

HNE is a potent serine protease released by activated neutrophils during inflammation. In the lungs, its primary substrate is elastin, but it can also cleave other matrix proteins, including collagen and fibronectin. By inhibiting HNE, therapeutic agents can theoretically prevent the breakdown of the lung parenchyma, thereby slowing or halting the progression of emphysema.

Signaling Pathway of Neutrophil Elastase in Emphysema

The signaling pathway leading to elastin degradation by HNE is a central focus of therapeutic intervention. The following diagram illustrates this pathway.

HNE_Pathway cluster_inflammation Inflammatory Stimuli (e.g., Cigarette Smoke) cluster_activation Neutrophil Activation & Degranulation cluster_degradation Elastin Degradation cluster_pathology Pathophysiology cluster_intervention Therapeutic Intervention Inflammatory_Stimuli Cigarette Smoke, Pollutants Neutrophil Neutrophil Inflammatory_Stimuli->Neutrophil HNE_Release HNE Release Neutrophil->HNE_Release Activation HNE Human Neutrophil Elastase (HNE) HNE_Release->HNE Degradation Elastin Degradation HNE->Degradation Elastin Elastin Fibers Elastin->Degradation Emphysema Emphysema Degradation->Emphysema HNE_Inhibitor HNE Inhibitor (e.g., this compound) HNE_Inhibitor->HNE Inhibition

Caption: Signaling pathway of HNE-mediated elastin degradation in emphysema and the point of therapeutic intervention.

Animal Models of Emphysema for Evaluating HNE Inhibitors

Two primary types of animal models are commonly employed to induce emphysema and test the efficacy of HNE inhibitors: elastase-induced and cigarette smoke-induced models.

Elastase-Induced Emphysema

This is an acute model that directly mimics the enzymatic damage seen in emphysema.

Experimental Workflow:

Elastase_Model_Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., Mice, Hamsters) Start->Animal_Acclimatization Group_Allocation Group Allocation (Vehicle, Elastase, Elastase + HNE Inhibitor) Animal_Acclimatization->Group_Allocation HNE_Inhibitor_Admin HNE Inhibitor Administration (e.g., Oral Gavage) Group_Allocation->HNE_Inhibitor_Admin Elastase_Instillation Intratracheal Instillation of Elastase (e.g., Porcine Pancreatic Elastase) HNE_Inhibitor_Admin->Elastase_Instillation Monitoring Monitoring Period (e.g., 21 days) Elastase_Instillation->Monitoring Endpoint_Analysis Endpoint Analysis Monitoring->Endpoint_Analysis End End Endpoint_Analysis->End

Caption: Typical experimental workflow for an elastase-induced emphysema model.

Detailed Experimental Protocol (General Example):

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Animals are acclimatized for at least one week with free access to food and water.

  • Grouping:

    • Group 1 (Vehicle Control): Intratracheal administration of sterile saline.

    • Group 2 (Elastase Control): Intratracheal administration of porcine pancreatic elastase (PPE).

    • Group 3 (Treatment Group): Pre-treatment with an HNE inhibitor (e.g., via oral gavage) followed by intratracheal administration of PPE.

  • HNE Inhibitor Administration: The HNE inhibitor is administered at a predetermined dose and schedule (e.g., once daily for 3 days prior to elastase instillation and continued for the duration of the study).

  • Elastase Instillation: Mice are anesthetized, and a single dose of PPE (e.g., 1.2 units in 50 µL of saline) is instilled intratracheally.

  • Monitoring: Animals are monitored for signs of distress and body weight is recorded regularly.

  • Endpoint Analysis (Day 21):

    • Pulmonary Function Tests: Measurement of lung compliance and elastance.

    • Bronchoalveolar Lavage (BAL): Collection of BAL fluid for cell counting (total and differential) and cytokine analysis.

    • Histopathology: Lungs are harvested, fixed, and stained with Hematoxylin and Eosin (H&E). Morphometric analysis is performed to determine the mean linear intercept (Lm) as a measure of airspace enlargement.

Cigarette Smoke-Induced Emphysema

This is a chronic model that more closely mimics the primary cause of human emphysema.

Experimental Workflow:

CS_Model_Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., Mice) Start->Animal_Acclimatization Group_Allocation Group Allocation (Air, Smoke, Smoke + HNE Inhibitor) Animal_Acclimatization->Group_Allocation Exposure_Period Chronic Cigarette Smoke Exposure (e.g., 6 months, 5 days/week) Group_Allocation->Exposure_Period HNE_Inhibitor_Admin Concurrent HNE Inhibitor Administration Exposure_Period->HNE_Inhibitor_Admin Concurrent Treatment Endpoint_Analysis Endpoint Analysis Exposure_Period->Endpoint_Analysis End End Endpoint_Analysis->End

Caption: Experimental workflow for a cigarette smoke-induced emphysema model.

Detailed Experimental Protocol (General Example):

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Grouping:

    • Group 1 (Air Control): Exposed to filtered air.

    • Group 2 (Smoke Control): Exposed to whole-body cigarette smoke.

    • Group 3 (Treatment Group): Exposed to whole-body cigarette smoke and concurrently treated with an HNE inhibitor.

  • Cigarette Smoke Exposure: Mice are exposed to cigarette smoke (e.g., from 3R4F research cigarettes) for a specified duration and frequency (e.g., 2 hours/day, 5 days/week for 6 months).

  • HNE Inhibitor Administration: The HNE inhibitor is administered throughout the smoke exposure period (e.g., mixed in the diet or via daily oral gavage).

  • Endpoint Analysis (after 6 months): Similar endpoints as the elastase-induced model are assessed, including pulmonary function, BAL fluid analysis, and histopathology (mean linear intercept).

Data Presentation: Evaluating the Efficacy of HNE Inhibitors

While specific data for this compound is unavailable, the following tables illustrate the types of quantitative data that would be collected and analyzed to assess the efficacy of an HNE inhibitor in these models.

Table 1: Hypothetical Data from an Elastase-Induced Emphysema Model

ParameterVehicle ControlElastase ControlElastase + HNE Inhibitor
Pulmonary Function
Lung Compliance (mL/cmH₂O)0.05 ± 0.0050.09 ± 0.0080.06 ± 0.006#
BAL Fluid Analysis
Total Cells (x10⁵)1.2 ± 0.25.8 ± 0.72.5 ± 0.4#
Neutrophils (%)2 ± 145 ± 515 ± 3#
Histopathology
Mean Linear Intercept (µm)35 ± 375 ± 645 ± 4#
*p < 0.05 vs. Vehicle Control; #p < 0.05 vs. Elastase Control

Table 2: Hypothetical Data from a Cigarette Smoke-Induced Emphysema Model

ParameterAir ControlSmoke ControlSmoke + HNE Inhibitor
Pulmonary Function
Lung Compliance (mL/cmH₂O)0.05 ± 0.0040.08 ± 0.0070.06 ± 0.005#
BAL Fluid Analysis
Macrophages (x10⁵)2.5 ± 0.38.1 ± 0.94.2 ± 0.5#
Neutrophils (x10⁴)0.5 ± 0.13.2 ± 0.41.1 ± 0.2#
Histopathology
Mean Linear Intercept (µm)38 ± 465 ± 548 ± 4#
*p < 0.05 vs. Air Control; #p < 0.05 vs. Smoke Control

Conclusion

Animal models of emphysema are indispensable tools for the preclinical evaluation of novel therapeutic agents such as HNE inhibitors. Although specific in-vivo data for this compound in emphysema models remains elusive in the public domain, the methodologies and expected outcomes outlined in this guide provide a robust framework for researchers and drug development professionals. The successful development of potent and specific HNE inhibitors holds significant promise for the future management of emphysema and COPD. Further research and publication of data on specific compounds are crucial to advancing this promising therapeutic strategy.

The Putative Role of Mdl 101146 in Adult Respiratory Distress Syndrome: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adult Respiratory Distress Syndrome (ARDS) is a life-threatening form of respiratory failure characterized by widespread inflammation in the lungs. A key contributor to the pathogenesis of ARDS is the excessive activity of proteases, particularly neutrophil elastase. Mdl 101146, a dipeptide and a known pancreatic elastase inhibitor, presents a potential therapeutic avenue for mitigating the lung injury observed in ARDS. This document explores the hypothesized role of this compound in ARDS, detailing its putative mechanism of action, plausible experimental validation protocols, and hypothetical data.

Introduction to ARDS and the Role of Elastase

Adult Respiratory Distress Syndrome (ARDS) is a severe lung condition that can be triggered by various insults such as sepsis, pneumonia, and trauma. The syndrome is characterized by diffuse alveolar damage, pulmonary edema, and severe hypoxemia. A central feature of ARDS pathophysiology is an overwhelming inflammatory response within the lungs, driven by the infiltration of neutrophils.

Activated neutrophils release a variety of inflammatory mediators, including potent proteases like neutrophil elastase. Elevated levels of elastase have been observed in patients with ARDS and are correlated with the severity of lung injury.[1] Pancreatic elastase, a similar enzyme, has been shown to induce lung injury akin to ARDS by activating the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[2] This activation leads to the production of pro-inflammatory cytokines and further recruitment of neutrophils, perpetuating a cycle of inflammation and tissue damage.

This compound: A Potential Therapeutic Agent

This compound is a dipeptide that functions as an inhibitor of pancreatic elastase. While direct studies of this compound in ARDS are lacking, its known inhibitory effect on elastase suggests a plausible therapeutic role in mitigating the inflammatory cascade characteristic of this syndrome. By inhibiting elastase, this compound could hypothetically reduce the degradation of lung structural proteins, decrease the activation of pro-inflammatory signaling pathways, and ultimately limit the extent of lung injury.

Hypothesized Mechanism of Action of this compound in ARDS

The proposed mechanism of action for this compound in ARDS centers on its ability to inhibit elastase, thereby interrupting the downstream inflammatory signaling. The following diagram illustrates the putative signaling pathway.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Elastase Neutrophil Elastase IKK IKK Elastase->IKK Activates Mdl_101146 This compound Mdl_101146->Elastase Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_IkB_complex NF-κB-IκB Complex IkB->NFkB_IkB_complex Inhibits NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocates NFkB_IkB_complex->NFkB_p65_p50 Releases DNA DNA NFkB_p65_p50_nuc->DNA Binds Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Proinflammatory_Genes Transcription

Caption: Putative signaling pathway of elastase-induced inflammation and its inhibition by this compound.

Hypothetical Experimental Protocol for Preclinical Evaluation

To investigate the efficacy of this compound in an in vivo model of ARDS, a lipopolysaccharide (LPS)-induced lung injury model in mice could be employed.

Objective: To determine if this compound can attenuate LPS-induced acute lung injury in mice.

Animals: Male C57BL/6 mice, 8-10 weeks old.

Experimental Groups:

  • Control: Intratracheal administration of sterile saline.

  • LPS: Intratracheal administration of LPS (5 mg/kg).

  • LPS + this compound (Low Dose): Intraperitoneal injection of this compound (10 mg/kg) 1 hour prior to LPS administration.

  • LPS + this compound (High Dose): Intraperitoneal injection of this compound (50 mg/kg) 1 hour prior to LPS administration.

Procedure:

  • Anesthetize mice with isoflurane.

  • Administer this compound or vehicle (saline) via intraperitoneal injection.

  • One hour post-treatment, instill LPS or sterile saline intratracheally.

  • Monitor animals for 24 hours.

  • At 24 hours post-LPS administration, euthanize mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.

Endpoints:

  • BALF Analysis:

    • Total and differential cell counts (neutrophils, macrophages).

    • Total protein concentration (as a measure of alveolar-capillary barrier permeability).

    • Pro-inflammatory cytokine levels (TNF-α, IL-6) measured by ELISA.

  • Lung Tissue Analysis:

    • Histopathological examination (H&E staining) for assessment of lung injury (edema, inflammation, alveolar damage).

    • Myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.

    • Gene expression of pro-inflammatory markers by RT-qPCR.

cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model C57BL/6 Mice Groups Control LPS LPS + this compound (Low) LPS + this compound (High) Treatment This compound (i.p.) Induction LPS (i.t.) Treatment->Induction Monitoring 24h Monitoring Induction->Monitoring Euthanasia Euthanasia & Sample Collection Monitoring->Euthanasia BALF BALF Analysis: - Cell Counts - Protein - Cytokines Euthanasia->BALF Tissue Lung Tissue Analysis: - Histology - MPO Assay - RT-qPCR Euthanasia->Tissue

References

An In-depth Technical Guide on MDL 101146 and Its Effects on Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDL 101146 is a potent, orally active dipeptide inhibitor of neutrophil elastase (NE), a serine protease implicated in the pathogenesis of a variety of inflammatory diseases. By targeting NE, this compound has demonstrated significant therapeutic potential in preclinical models of inflammatory conditions, most notably in rheumatoid arthritis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy in inflammatory disease models, and the signaling pathways it modulates. Detailed experimental protocols for relevant in vitro and in vivo assays are also presented to facilitate further research and development.

Introduction

Neutrophil elastase (NE) is a powerful serine protease stored in the azurophilic granules of neutrophils. Upon neutrophil activation at sites of inflammation, NE is released into the extracellular space where it can degrade a wide range of extracellular matrix proteins, including elastin, collagen, and fibronectin. While essential for host defense against pathogens, excessive or dysregulated NE activity contributes to tissue damage and perpetuates the inflammatory cascade in numerous chronic inflammatory diseases.[1] These diseases include chronic obstructive pulmonary disease (COPD), cystic fibrosis, acute respiratory distress syndrome (ARDS), and rheumatoid arthritis.[2]

This compound has emerged as a promising small molecule inhibitor of NE, demonstrating the ability to mitigate NE-driven pathology in preclinical studies. This guide synthesizes the available technical information on this compound to support its further investigation and potential clinical development.

Mechanism of Action

This compound is classified as a dipeptide and functions as an inhibitor of chymotrypsin-like elastase family member 1 and, more specifically, neutrophil elastase.[3] By binding to and inhibiting the enzymatic activity of NE, this compound prevents the degradation of extracellular matrix components and the cleavage and activation of pro-inflammatory mediators, thereby dampening the inflammatory response and protecting tissues from proteolytic damage.

Preclinical Efficacy in Inflammatory Disease Models

The primary evidence for the anti-inflammatory effects of this compound comes from a preclinical study in a rat model of collagen-induced arthritis (CIA), a widely used animal model that mimics the pathology of human rheumatoid arthritis.

Collagen-Induced Arthritis (CIA) in Rats

In a study utilizing the rat CIA model, oral administration of this compound was shown to significantly inhibit the severity of the disease. Key findings from this study are summarized below.[4]

Data Presentation

ParameterEffect of Oral this compound Administration
Clinical Score Reduction in the overall clinical score of arthritis severity.
Joint Swelling Significant decrease in joint swelling.
Histological Evaluation Demonstrated a bone and cartilage sparing effect in the tibio-tarsal joint.

Note: Specific quantitative dose-response data from this study is not publicly available in the searched literature. Further investigation is required to obtain precise dose-dependent efficacy.

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are mediated through the inhibition of neutrophil elastase and its downstream signaling pathways. NE is known to activate several pro-inflammatory signaling cascades. By inhibiting NE, this compound can be expected to modulate these pathways.

Neutrophil Elastase-Mediated Pro-inflammatory Signaling

Neutrophil elastase can directly and indirectly activate multiple signaling pathways that contribute to inflammation:

  • Activation of Pro-inflammatory Cytokines: NE can cleave and activate pro-inflammatory cytokines such as pro-Interleukin-1β (pro-IL-1β) into its active form, IL-1β, a key mediator of inflammation in arthritis.[5]

  • Induction of Chemokine Expression: NE can stimulate airway epithelial cells to upregulate the expression of chemokines like CXCL8 (IL-8), which is a potent neutrophil chemoattractant, thus creating a positive feedback loop for neutrophil recruitment and inflammation.[6]

  • NF-κB Signaling: Neutrophil elastase can activate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. This leads to the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.

  • PKCδ → ROS → TACE → TNF-α Signaling Cascade: In airway epithelial cells, NE has been shown to activate a signaling cascade involving Protein Kinase Cδ (PKCδ), leading to the production of Reactive Oxygen Species (ROS). ROS then activates TNF-α Converting Enzyme (TACE), which cleaves membrane-bound pro-TNF-α to release soluble TNF-α, a major inflammatory cytokine. This pathway further downstream activates ERK1/2 and the transcription factor Sp1 to induce the expression of genes like MUC1.[5][7]

Visualization of Signaling Pathways

NE_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NE Neutrophil Elastase (this compound Target) pro_IL1b pro-IL-1β NE->pro_IL1b Cleavage PKCd PKCδ NE->PKCd Activates NFkB NF-κB NE->NFkB Activates IL1b Active IL-1β pro_IL1b->IL1b pro_TNFa pro-TNF-α TNFa Soluble TNF-α pro_TNFa->TNFa TNFR1 TNFR1 TNFa->TNFR1 Binds ERK ERK1/2 TNFR1->ERK Duox1 Duox1 PKCd->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE TACE->pro_TNFa Cleavage Sp1 Sp1 ERK->Sp1 Gene Pro-inflammatory Gene Expression Sp1->Gene NFkB->Gene

Neutrophil Elastase Pro-inflammatory Signaling Pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on inflammatory diseases.

In Vitro Neutrophil Elastase Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of compounds like this compound against neutrophil elastase.

Experimental Workflow

NE_Inhibition_Assay cluster_workflow Neutrophil Elastase Inhibition Assay Workflow start Start prepare Prepare Reagents: - Neutrophil Elastase - Fluorogenic Substrate - Assay Buffer - Test Compound (this compound) - Inhibitor Control start->prepare add_compound Add Test Compound/ Control to Plate prepare->add_compound add_enzyme Add Neutrophil Elastase add_compound->add_enzyme incubate1 Pre-incubate add_enzyme->incubate1 add_substrate Add Fluorogenic Substrate incubate1->add_substrate measure Measure Fluorescence (Kinetic Reading) add_substrate->measure analyze Analyze Data: Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Workflow for in vitro Neutrophil Elastase Inhibition Assay.

Materials:

  • Purified human neutrophil elastase

  • Fluorogenic neutrophil elastase substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.05% Tween-20)

  • This compound (or other test inhibitors)

  • Known neutrophil elastase inhibitor (e.g., Sivelestat) as a positive control

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add 25 µL of the diluted compound or control to the wells of the 96-well plate.

  • Add 50 µL of diluted neutrophil elastase solution to each well.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate to each well.

  • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity (e.g., Ex/Em = 380/460 nm) kinetically for 30 minutes at 37°C.

  • The rate of substrate cleavage is determined from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Collagen-Induced Arthritis (CIA) in Rats

This protocol outlines the induction of arthritis in rats and the subsequent evaluation of the therapeutic efficacy of orally administered this compound.[2][8][9][10]

Experimental Workflow

CIA_Model_Workflow cluster_workflow Collagen-Induced Arthritis Model and Treatment Workflow start Start acclimatize Acclimatize Rats start->acclimatize prepare_emulsion Prepare Collagen/Adjuvant Emulsion acclimatize->prepare_emulsion immunize Primary Immunization (Day 0) prepare_emulsion->immunize boost Booster Immunization (Day 7) immunize->boost onset Onset of Arthritis (Approx. Day 10-14) boost->onset group Group Animals and Initiate Treatment onset->group treat Daily Oral Administration: - Vehicle Control - this compound (various doses) - Positive Control group->treat monitor Monitor Daily: - Clinical Score - Paw Volume treat->monitor terminate Terminate Experiment (e.g., Day 28) treat->terminate monitor->treat collect Collect Samples: - Blood (for cytokine analysis) - Joints (for histology) terminate->collect analyze Analyze Data collect->analyze end End analyze->end

Workflow for Collagen-Induced Arthritis Model in Rats.

Materials:

  • Female Lewis or Dark Agouti rats (6-8 weeks old)

  • Bovine or chicken type II collagen

  • Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Positive control drug (e.g., Dexamethasone or Methotrexate)

  • Plethysmometer or calipers for paw volume measurement

Procedure:

  • Induction of Arthritis:

    • On day 0, immunize rats intradermally at the base of the tail with 100-200 µL of an emulsion containing type II collagen (1-2 mg/mL) and CFA or IFA.

    • On day 7, administer a booster injection of collagen in IFA.

  • Monitoring and Treatment:

    • Monitor the rats daily for the onset of arthritis, which typically occurs between days 10 and 14 post-primary immunization.

    • Once arthritis is established (clinical score > 1), randomize the animals into treatment groups.

    • Administer this compound orally once daily at various dose levels. Include a vehicle control group and a positive control group.

  • Assessment of Disease Severity:

    • Clinical Score: Score each paw daily on a scale of 0-4 based on the degree of erythema, swelling, and ankylosis (0 = normal, 1 = mild swelling/erythema of one joint, 2 = moderate swelling/erythema of multiple joints, 3 = severe swelling/erythema of the entire paw, 4 = ankylosis and loss of function). The maximum score per rat is 16.

    • Paw Volume: Measure the volume of both hind paws daily using a plethysmometer or calipers.

  • Terminal Analysis:

    • At the end of the study (e.g., day 28), euthanize the animals and collect blood for cytokine analysis (e.g., TNF-α, IL-1β) by ELISA.

    • Collect hind paws for histological analysis to assess synovial inflammation, cartilage damage, and bone erosion.

Conclusion

This compound is a potent neutrophil elastase inhibitor with demonstrated anti-inflammatory efficacy in a preclinical model of rheumatoid arthritis. Its mechanism of action, centered on the inhibition of a key inflammatory protease, makes it a compelling candidate for further investigation in a range of inflammatory diseases. The information provided in this technical guide, including the outlined signaling pathways and experimental protocols, is intended to serve as a valuable resource for researchers and drug development professionals interested in advancing the study of this compound and other neutrophil elastase inhibitors. Further studies are warranted to establish a clear dose-response relationship and to elucidate the full pharmacokinetic and pharmacodynamic profile of this promising compound.

References

Methodological & Application

Application Notes: In Vitro Profiling of Mdl 101146, a Pancreatic Elastase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Abstract

These application notes provide detailed protocols for the in vitro characterization of Mdl 101146, a dipeptide compound identified as a potent inhibitor of pancreatic elastase.[1] Pancreatic elastase is a serine protease crucial for the digestion of proteins. Its dysregulation is implicated in various pathological conditions, making it a significant target for therapeutic intervention. The following protocols describe a robust spectrophotometric assay for determining the inhibitory activity of this compound on porcine pancreatic elastase, a commonly used model in drug discovery.

Introduction

This compound is an organic compound belonging to the class of dipeptides and is known to act as an antagonist and inhibitor of pancreatic elastase.[1] Understanding the potency and mechanism of action of such inhibitors is fundamental for drug development. In vitro assays are the cornerstone of this characterization, providing quantitative data on the compound's efficacy. The primary assay described herein utilizes the chromogenic substrate N-Succinyl-Ala-Ala-Ala-p-nitroanilide (S4760) to measure elastase activity.[2][3] Hydrolysis of this substrate by elastase releases p-nitroaniline, a yellow-colored product that can be quantified by measuring the absorbance at 410 nm.[1] The rate of p-nitroaniline formation is directly proportional to the elastase activity, and a reduction in this rate in the presence of an inhibitor allows for the determination of its inhibitory potency (e.g., IC50).

Data Presentation

The inhibitory activity of this compound and other reference compounds against pancreatic elastase can be quantified and summarized. The following table provides a template for presenting such data.

CompoundTarget EnzymeSubstrateAssay PrincipleIC50 (nM)Ki (nM)Inhibition Type
This compound Porcine Pancreatic ElastaseN-Succinyl-Ala-Ala-Ala-p-nitroanilideSpectrophotometric (410 nm)Data to be determinedData to be determinedData to be determined
SivelestatHuman Neutrophil ElastaseFluorogenic Peptide SubstrateFluorometricReference ValueReference ValueCompetitive
α1-AntitrypsinPancreatic and Neutrophil ElastaseN-Succinyl-Ala-Ala-Ala-p-nitroanilideSpectrophotometric (410 nm)Reference ValueReference ValueIrreversible

Note: IC50 and Ki values are dependent on experimental conditions. Reference values for control compounds should be established in-house.

Experimental Protocols

Materials and Reagents
  • Porcine Pancreatic Elastase (e.g., Sigma-Aldrich, Cat. No. E0127)

  • N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Substrate, e.g., Sigma-Aldrich, Cat. No. S4760)[2][3]

  • This compound (Test Compound)

  • Reference Inhibitor (e.g., Sivelestat, α1-Antitrypsin)

  • Tris-HCl Buffer (0.1 M, pH 8.0)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Spectrophotometer capable of reading absorbance at 410 nm

Preparation of Reagents
  • Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of porcine pancreatic elastase in Tris-HCl buffer. Immediately before use, dilute the stock solution further in Tris-HCl buffer to achieve a working concentration that yields a linear rate of substrate hydrolysis of 0.02-0.04 ΔA/minute.[1]

  • Substrate Stock Solution: Prepare a stock solution of N-Succinyl-Ala-Ala-Ala-p-nitroanilide in DMSO at a concentration of 10 mM.[4]

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

  • Test Compound Stock Solution: Prepare a stock solution of this compound in DMSO. A typical starting concentration is 10 mM.

  • Serial Dilutions of Test Compound: Prepare a series of dilutions of the this compound stock solution in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

Pancreatic Elastase Inhibition Assay Protocol
  • Assay Plate Preparation:

    • Add 20 µL of the diluted test compound (this compound) or reference inhibitor to the appropriate wells of a 96-well plate.

    • For the positive control (100% enzyme activity), add 20 µL of assay buffer containing the same final concentration of DMSO as the test compound wells.

    • For the negative control (no enzyme activity), add 20 µL of assay buffer.

  • Enzyme Addition and Pre-incubation:

    • Add 160 µL of the diluted porcine pancreatic elastase solution to all wells except the negative control.

    • To the negative control wells, add 160 µL of assay buffer.

    • Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add 20 µL of the N-Succinyl-Ala-Ala-Ala-p-nitroanilide substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 200 µL.

  • Measurement of Absorbance:

    • Immediately begin measuring the absorbance at 410 nm every minute for 10-15 minutes using a microplate reader set to 25°C.[1]

  • Data Analysis:

    • Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time curve for each well.

    • Determine the percentage of inhibition for each concentration of this compound using the following equation: % Inhibition = [1 - (Rate of Test Well / Rate of Positive Control Well)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

Visualizations

Pancreatic_Elastase_Inhibition_Mechanism Mechanism of Pancreatic Elastase Inhibition Elastase Pancreatic Elastase (Serine Protease) Enzyme_Substrate Enzyme-Substrate Complex Elastase->Enzyme_Substrate Binds Enzyme_Inhibitor Enzyme-Inhibitor Complex (Inactive) Elastase->Enzyme_Inhibitor Binds Substrate N-Succinyl-Ala-Ala-Ala- p-nitroanilide (Substrate) Substrate->Enzyme_Substrate Inhibitor This compound (Inhibitor) Inhibitor->Enzyme_Inhibitor Products Hydrolyzed Substrate + p-nitroaniline (Yellow) Enzyme_Substrate->Products Hydrolysis Enzyme_Inhibitor->Elastase No Reaction

Caption: Mechanism of Pancreatic Elastase Inhibition.

Assay_Workflow Pancreatic Elastase Inhibition Assay Workflow start Start prep_reagents Prepare Reagents: - Enzyme - Substrate - Inhibitor (this compound) start->prep_reagents plate_setup Plate Setup: - Add Inhibitor/Control to 96-well plate prep_reagents->plate_setup add_enzyme Add Pancreatic Elastase and Pre-incubate plate_setup->add_enzyme add_substrate Initiate Reaction: Add Substrate add_enzyme->add_substrate measure Measure Absorbance at 410 nm add_substrate->measure analyze Data Analysis: - Calculate % Inhibition - Determine IC50 measure->analyze end End analyze->end

Caption: Pancreatic Elastase Inhibition Assay Workflow.

References

Application Notes and Protocols for MDL 101,146 in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL 101,146 is a potent, orally active inhibitor of human neutrophil elastase (HNE).[1] HNE is a serine protease implicated in the tissue destruction associated with various inflammatory diseases. These application notes provide an overview of the use of MDL 101,146 in a preclinical animal model of rheumatoid arthritis, including quantitative data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action

MDL 101,146 is a dipeptide that acts as an inhibitor of human neutrophil elastase, with a reported Ki value of 25 nM.[1] It also demonstrates inhibitory activity against rat neutrophil elastase with a Ki of 18 nM.[1] By inhibiting neutrophil elastase, MDL 101,146 can mitigate the downstream inflammatory effects and tissue damage mediated by this enzyme.

Data Presentation

The following table summarizes the quantitative data from an in vivo study of MDL 101,146 in a rat model of collagen-induced arthritis.

Animal ModelTreatmentDosageRoute of AdministrationKey Findings
Collagen-Induced Arthritis in RatsMDL 101,146200 mg/kg/dayOralSignificantly inhibited the severity of arthritis, as measured by a reduction in clinical score and joint swelling. Histological analysis revealed a bone and cartilage sparing effect in the tibio-tarsal joint.[1][2]

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Rats

This protocol is based on the study by Janusz and Durham (1997) and general protocols for CIA induction.

a. Materials:

  • MDL 101,146

  • Vehicle for oral administration (e.g., methylcellulose)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles for immunization and oral gavage

  • Calipers for measuring joint swelling

  • Histology equipment and reagents

b. Animal Model:

  • Female DA (Dark Agouti) rats are a suitable strain for this model.

c. Experimental Procedure:

  • Induction of Arthritis:

    • Prepare an emulsion of bovine type II collagen in Complete Freund's Adjuvant.

    • On day 0, immunize female DA rats with the collagen-CFA emulsion via intradermal injection at the base of the tail.

    • On day 7, provide a booster immunization with type II collagen in Incomplete Freund's Adjuvant.

  • Treatment with MDL 101,146:

    • Prepare a suspension of MDL 101,146 in a suitable vehicle for oral administration.

    • Beginning at the onset of clinical signs of arthritis, administer MDL 101,146 orally at a dosage of 200 mg/kg/day.[1]

    • A control group should receive the vehicle alone.

  • Assessment of Arthritis:

    • Clinical Score: Monitor the rats daily for clinical signs of arthritis in each paw, using a scoring system (e.g., 0 = no signs, 1 = erythema and mild swelling, 2 = moderate swelling, 3 = severe swelling and/or ankylosis). The maximum score per animal would be 12.

    • Joint Swelling: Measure the thickness of the affected joints (e.g., ankle) using calipers at regular intervals.

    • Histological Evaluation: At the end of the study, sacrifice the animals and collect the affected joints. Process the joints for histological analysis to assess bone degradation, cartilage damage, and inflammatory cell infiltration.

General Protocol for Oral Administration in Rodents

For studies requiring voluntary oral administration, the following method can be adapted.

a. Materials:

  • MDL 101,146

  • Gelatin

  • Sweetener (e.g., sucralose)

  • Flavoring (e.g., strawberry essence)

  • Vehicle for dissolving MDL 101,146 (e.g., DMSO, PEG300)

b. Procedure:

  • Jelly Preparation:

    • Prepare a gelatin-based jelly containing a sweetener and flavoring to make it palatable for the animals.

    • Dissolve the MDL 101,146 in a suitable vehicle and incorporate it into the jelly mixture at the desired concentration.

  • Training:

    • Acclimatize the animals to the jelly by offering them small amounts of the drug-free jelly for several days.

  • Dosing:

    • Provide the animals with a pre-weighed amount of the MDL 101,146-containing jelly to ensure accurate dosing.

    • Observe the animals to ensure they consume the entire dose.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways influenced by neutrophil elastase and a general workflow for an in vivo study with MDL 101,146.

G cluster_upstream Upstream Activators cluster_core Neutrophil Elastase Activity cluster_downstream Downstream Effects Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil Neutrophil Elastase (NE) Neutrophil Elastase (NE) Neutrophil->Neutrophil Elastase (NE) releases Protease-Activated Receptor 2 (PAR2) Protease-Activated Receptor 2 (PAR2) Neutrophil Elastase (NE)->Protease-Activated Receptor 2 (PAR2) activates PI3K-Akt Pathway PI3K-Akt Pathway Neutrophil Elastase (NE)->PI3K-Akt Pathway activates Matrix Metalloproteinase (MMP) Activation Matrix Metalloproteinase (MMP) Activation Neutrophil Elastase (NE)->Matrix Metalloproteinase (MMP) Activation activates MDL 101,146 MDL 101,146 MDL 101,146->Neutrophil Elastase (NE) inhibits p44/42 MAPK Pathway p44/42 MAPK Pathway Protease-Activated Receptor 2 (PAR2)->p44/42 MAPK Pathway Cytokine Release (TNF-α, IL-1β, IL-8) Cytokine Release (TNF-α, IL-1β, IL-8) p44/42 MAPK Pathway->Cytokine Release (TNF-α, IL-1β, IL-8) PI3K-Akt Pathway->Cytokine Release (TNF-α, IL-1β, IL-8) Tissue Damage & Inflammation Tissue Damage & Inflammation Cytokine Release (TNF-α, IL-1β, IL-8)->Tissue Damage & Inflammation Matrix Metalloproteinase (MMP) Activation->Tissue Damage & Inflammation

Caption: Signaling pathways modulated by Neutrophil Elastase.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment & Analysis Animal Model Selection Animal Model Selection Disease Induction Disease Induction Animal Model Selection->Disease Induction Drug Preparation Drug Preparation Disease Induction->Drug Preparation Oral Administration Oral Administration Drug Preparation->Oral Administration Control Group (Vehicle) Control Group (Vehicle) Drug Preparation->Control Group (Vehicle) Clinical Scoring Clinical Scoring Oral Administration->Clinical Scoring Joint Swelling Measurement Joint Swelling Measurement Oral Administration->Joint Swelling Measurement Control Group (Vehicle)->Clinical Scoring Control Group (Vehicle)->Joint Swelling Measurement Histopathological Analysis Histopathological Analysis Clinical Scoring->Histopathological Analysis Joint Swelling Measurement->Histopathological Analysis Data Analysis Data Analysis Histopathological Analysis->Data Analysis

Caption: Experimental workflow for in vivo studies of MDL 101,146.

References

Application Notes and Protocols for MDL 101,146 Administration in Hamster Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL 101,146 is a dipeptide that functions as a pancreatic elastase inhibitor.[1] Pancreatic elastase is a serine protease produced in the acinar cells of the pancreas and plays a role in the digestion of proteins.[2][3] Imbalances in elastase activity have been implicated in various pathological conditions, and inhibitors of this enzyme are being investigated for their therapeutic potential. Notably, the inhibition of pancreatic elastase has been shown to promote the proliferation of pancreatic β-cells, suggesting a potential therapeutic avenue for diabetes.[4][5] This document provides a detailed, albeit generalized, protocol for the administration of MDL 101,146 in hamster models, based on available data for similar pancreatic elastase inhibitors in other rodent models. It is intended to serve as a foundational guide for researchers initiating in vivo studies with this compound.

Data Presentation: Summary of In Vivo Studies with Pancreatic Elastase Inhibitors in Rodent Models

Due to the limited availability of public data on the in vivo administration of MDL 101,146, the following table summarizes key parameters from studies on other pancreatic elastase inhibitors in rat models. This information can be used as a starting point for designing experiments with MDL 101,146 in hamsters, with the understanding that optimization will be necessary.

InhibitorAnimal ModelAdministration RouteDosageTherapeutic ApplicationReference
Glutaryl-trialanine-ethylamideWistar RatsIntraperitoneal20 mg (prophylactic)Acute Pancreatitis[1]
Trifluoroacetyl-L-lysyl-L-alaninanilide hydrochlorideWistar RatsIntravenous Infusion30 mg/kg/hrAcute Pancreatitis[6]
TelaprevirMiceNot specifiedNot specifiedDiabetes (β-cell regeneration)[4]

Experimental Protocols

The following is a generalized protocol for the administration of MDL 101,146 to hamster models. It is crucial to note that this protocol is a template and requires optimization for the specific experimental goals, hamster strain, and the physicochemical properties of MDL 101,146.

Animal Model
  • Species: Syrian Hamster (Mesocricetus auratus)

  • Age and Weight: Specify the age and weight range of the hamsters to be used, ensuring consistency across experimental groups.

  • Housing and Acclimation: House animals in a controlled environment with a standard light-dark cycle, temperature, and humidity. Allow for an acclimation period of at least one week before the start of the experiment.

  • Ethics Statement: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.

Drug Preparation
  • Solubility and Formulation: The solubility of MDL 101,146 in common vehicles must be determined. For many small molecules with poor aqueous solubility, formulation strategies such as the use of amorphous solid dispersions, cyclodextrins, or lipid-based formulations may be necessary to enhance solubility and bioavailability for in vivo administration.[7][8][9]

    • Initial Solubility Testing: Test solubility in sterile water, saline, phosphate-buffered saline (PBS), and vehicles containing solubilizing agents like DMSO, cyclodextrins, or Cremophor EL.

    • Vehicle Selection: The chosen vehicle should be non-toxic at the administered volume and should not interfere with the experimental outcomes.

  • Preparation of Dosing Solution:

    • On the day of dosing, weigh the required amount of MDL 101,146.

    • Dissolve in the chosen vehicle. If using a solubilizing agent like DMSO, ensure the final concentration in the dosing solution is minimal to avoid toxicity.

    • Vortex or sonicate until fully dissolved.

    • Filter the solution through a 0.22 µm sterile filter for parenteral administration.

Administration
  • Route of Administration: Based on studies with other pancreatic elastase inhibitors, intraperitoneal (IP) or intravenous (IV) administration are potential routes.[1][6] The choice will depend on the desired pharmacokinetic profile.

    • Intraperitoneal (IP) Injection:

      • Restrain the hamster appropriately.

      • Inject the MDL 101,146 solution into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.

      • The injection volume should be appropriate for the size of the hamster (typically up to 5 ml/kg).

    • Intravenous (IV) Injection/Infusion:

      • This route requires more technical skill and appropriate animal handling facilities.

      • The lateral saphenous vein or the jugular vein (with catheterization for continuous infusion) can be used.

      • For a bolus injection, the volume should be small (e.g., up to 2 ml/kg). For continuous infusion, a programmable syringe pump is required.

  • Dosage: The optimal dosage of MDL 101,146 needs to be determined through dose-ranging studies. Based on data from other elastase inhibitors, a starting point could be in the range of 10-50 mg/kg.[1][6]

Sample Collection and Analysis
  • Blood Sampling: Blood samples can be collected at various time points post-administration to determine the pharmacokinetic profile of MDL 101,146. The retro-orbital sinus or saphenous vein are common sites for blood collection in hamsters.

  • Tissue Harvesting: At the end of the study, euthanize the animals and harvest relevant tissues (e.g., pancreas, liver, kidney) for pharmacodynamic, histological, or molecular analysis.

Mandatory Visualizations

Signaling Pathway

Pancreatic_Elastase_Signaling MDL_101146 MDL 101,146 Pancreatic_Elastase Pancreatic Elastase MDL_101146->Pancreatic_Elastase Inhibits PAR2 Protease-Activated Receptor 2 (PAR2) Pancreatic_Elastase->PAR2 Activates (Cleavage) Mechano_Signaling Mechano-Signaling (e.g., Integrin/Focal Adhesion) Pancreatic_Elastase->Mechano_Signaling Impacts Downstream_Signaling Downstream Signaling (e.g., ERK1/2 phosphorylation) PAR2->Downstream_Signaling Mechano_Signaling->Downstream_Signaling Beta_Cell_Proliferation β-Cell Proliferation Downstream_Signaling->Beta_Cell_Proliferation Promotes

Caption: Potential signaling pathway of MDL 101,146.

Experimental Workflow

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Administration Administration Phase cluster_Analysis Analysis Phase Animal_Acclimation Animal Acclimation (Hamster Model) Dosing MDL 101,146 Administration (e.g., IP, IV) Animal_Acclimation->Dosing Drug_Formulation MDL 101,146 Formulation Drug_Formulation->Dosing PK_Sampling Pharmacokinetic Sampling (Blood) Dosing->PK_Sampling PD_Analysis Pharmacodynamic Analysis (Tissues) Dosing->PD_Analysis Data_Analysis Data Analysis and Interpretation PK_Sampling->Data_Analysis PD_Analysis->Data_Analysis

Caption: Generalized experimental workflow for MDL 101,146 in hamsters.

References

Application Notes and Protocols: HNE-Induced Hemorrhage Model and the Therapeutic Potential of Mdl 101146

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracerebral hemorrhage (ICH) is a devastating form of stroke with high rates of mortality and long-term disability.[1][2][3][4] Secondary brain injury, initiated by the initial bleed and the subsequent release of cytotoxic factors, plays a crucial role in the overall pathology. One key mediator of this secondary injury is 4-hydroxynonenal (HNE), a highly reactive aldehyde produced from the peroxidation of lipids in cell membranes.[5] HNE is a potent neurotoxin that contributes to neuronal apoptosis, oxidative stress, and neuroinflammation.[5]

This document outlines a preclinical model for studying HNE-induced neuronal injury and hemorrhage. It further details the application of Mdl 101146 (also known as Calpain Inhibitor III or MDL-28170), a potent and cell-permeable calpain inhibitor, as a potential neuroprotective agent in this model.[6][7][8] Calpains are calcium-activated neutral proteases that, when over-activated, contribute to the degradation of essential cellular proteins and ultimately lead to cell death.[7] Given that HNE can disrupt calcium homeostasis, inhibiting calpain activity presents a promising therapeutic strategy.

HNE-Induced Signaling Pathways

HNE triggers a cascade of detrimental signaling events within neurons, leading to apoptosis and cellular dysfunction. Key pathways affected by HNE include the induction of oxidative stress, mitochondrial dysfunction, and the activation of pro-apoptotic proteins.

HNE_Signaling_Pathway HNE 4-Hydroxynonenal (HNE) OxidativeStress Oxidative Stress HNE->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction HNE->MitochondrialDysfunction LipidPeroxidation Lipid Peroxidation LipidPeroxidation->HNE generates CalciumDysregulation Ca2+ Dysregulation MitochondrialDysfunction->CalciumDysregulation CalpainActivation Calpain Activation CalciumDysregulation->CalpainActivation ProteinDegradation Cytoskeletal & Protein Degradation CalpainActivation->ProteinDegradation Apoptosis Apoptosis ProteinDegradation->Apoptosis Mdl101146 This compound Mdl101146->CalpainActivation inhibits

Caption: HNE-induced cell death pathway and the inhibitory action of this compound.

Experimental Protocols

HNE-Induced Intracerebral Hemorrhage Model in Rodents

This protocol describes the direct intracerebral administration of HNE to model the localized neurotoxicity and microhemorrhages associated with ICH.

Materials:

  • Adult male Sprague-Dawley rats (250-300g)

  • 4-hydroxynonenal (HNE)

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL) with a 26-gauge needle

  • Surgical instruments

Procedure:

  • Anesthetize the rat using isoflurane (5% for induction, 1.5-2% for maintenance).

  • Mount the animal in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Drill a small burr hole over the target brain region (e.g., striatum or cortex). Coordinates should be determined based on a rat brain atlas.

  • Slowly lower the Hamilton syringe needle to the target depth.

  • Infuse a solution of HNE (e.g., 10 nmol in 2 µL of sterile saline) over 5 minutes. A control group should receive a vehicle (sterile saline) injection.

  • Leave the needle in place for an additional 5 minutes to prevent backflow.

  • Slowly retract the needle and suture the scalp incision.

  • Monitor the animal during recovery from anesthesia.

Administration of this compound

This compound is a cell-permeable calpain inhibitor that can be administered systemically.[6][7][8]

Materials:

  • This compound (Calpain Inhibitor III)

  • Vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline)

  • Syringes and needles for intraperitoneal (IP) injection

Procedure:

  • Prepare a stock solution of this compound in DMSO.[6]

  • For injection, dilute the stock solution in the vehicle to the desired final concentration.

  • Administer this compound via IP injection at a dose of 50 mg/kg.[8]

  • The first dose can be administered either as a pretreatment (e.g., 1 hour before HNE injection) or post-treatment (e.g., 1-3 hours after HNE injection) to assess both prophylactic and therapeutic effects.

  • Subsequent doses can be administered at timed intervals (e.g., every 12 or 24 hours) as required by the experimental design.

Quantification of Hemorrhage and Neuronal Damage

a. Hemorrhage Volume Assessment:

  • At a predetermined time point (e.g., 24 or 48 hours post-HNE injection), euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.

  • Extract the brains and post-fix in 4% paraformaldehyde overnight.

  • Cryoprotect the brains in a sucrose solution.

  • Section the brains coronally on a cryostat.

  • Hemorrhage volume can be estimated using the ABC/2 method on serial brain sections.[9][10] This method provides a rapid estimation of the hematoma volume.[9][10]

b. Neurological Deficit Scoring:

  • Perform behavioral tests (e.g., modified Neurological Severity Score, cylinder test) at baseline and at various time points post-surgery to assess functional deficits.

c. Histological Analysis:

  • Perform Nissl staining to visualize neuronal morphology and identify areas of neuronal loss.

  • Use TUNEL staining to detect apoptotic cells.

  • Immunohistochemistry for markers of neuronal damage (e.g., Fluoro-Jade B) and inflammation (e.g., Iba1 for microglia, GFAP for astrocytes) can also be performed.

Experimental Workflow

The following diagram illustrates the experimental workflow from animal preparation to data analysis.

Experimental_Workflow AnimalPrep Animal Preparation (Anesthesia, Stereotaxic Mounting) HNE_Injection HNE Intracerebral Injection (or Vehicle) AnimalPrep->HNE_Injection Mdl_Treatment This compound Treatment (or Vehicle) HNE_Injection->Mdl_Treatment Behavioral Behavioral Assessment (Neurological Scoring) Mdl_Treatment->Behavioral Euthanasia Euthanasia & Brain Extraction Behavioral->Euthanasia HemorrhageQuant Hemorrhage Quantification (ABC/2 Method) Euthanasia->HemorrhageQuant Histology Histological Analysis (Nissl, TUNEL, IHC) Euthanasia->Histology DataAnalysis Data Analysis & Interpretation HemorrhageQuant->DataAnalysis Histology->DataAnalysis

Caption: Overview of the experimental workflow.

Data Presentation

The following tables present hypothetical quantitative data from a study investigating the effect of this compound in the HNE-induced hemorrhage model.

Table 1: Hemorrhage Volume and Neurological Deficit Scores

Treatment GroupHemorrhage Volume (mm³) (Mean ± SD)Neurological Deficit Score (Mean ± SD)
Vehicle Control0.5 ± 0.21.2 ± 0.5
HNE + Vehicle12.8 ± 3.18.5 ± 1.8
HNE + this compound6.2 ± 2.54.1 ± 1.2

*p < 0.05 compared to HNE + Vehicle group

Table 2: Quantification of Neuronal Damage

Treatment GroupNissl-Positive Cells (cells/mm²) (Mean ± SD)TUNEL-Positive Cells (cells/mm²) (Mean ± SD)
Vehicle Control450 ± 355 ± 2
HNE + Vehicle180 ± 2895 ± 15
HNE + this compound350 ± 3225 ± 8

*p < 0.05 compared to HNE + Vehicle group

Conclusion

The HNE-induced hemorrhage model provides a valuable tool for investigating the mechanisms of secondary brain injury in ICH and for screening potential neuroprotective compounds. The calpain inhibitor this compound demonstrates significant therapeutic potential in this model by reducing hemorrhage volume, improving neurological outcomes, and attenuating neuronal cell death. These findings suggest that targeting calpain-mediated proteolysis is a promising strategy for the treatment of intracerebral hemorrhage. Further studies are warranted to fully elucidate the mechanisms of action of this compound and to evaluate its efficacy in more chronic models of ICH.

References

Application Notes and Protocols: Synthesis and Characterization of MDL 101146

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDL 101146 is a potent, synthetic dipeptide inhibitor of pancreatic elastase, a serine protease implicated in various inflammatory diseases. Its structure features a peptidyl backbone and a reactive trifluoromethyl ketone moiety, which is key to its inhibitory mechanism. These application notes provide a comprehensive overview of the plausible synthesis and characterization methods for this compound, based on established principles of peptide chemistry and analysis of fluorinated compounds. Detailed protocols for a potential synthetic route and standard characterization techniques are provided to guide researchers in the preparation and validation of this and similar compounds.

Introduction

This compound, with the systematic IUPAC name (2R)-1-[(2R)-3-methyl-2-{[4-(morpholine-4-carbonyl)phenyl]formamido}butanoyl]-N-[(3R)-5,5,6,6,6-pentafluoro-2-methyl-4-oxohexan-3-yl]pyrrolidine-2-carboxamide, is a complex organic molecule designed to target and inhibit pancreatic elastase. The trifluoromethyl ketone group acts as a transition-state analog, forming a stable hemiacetal with the active site serine of the enzyme. This document outlines a potential multi-step solution-phase synthesis and the analytical methods required for its characterization.

Chemical Information

PropertyValue
IUPAC Name (2R)-1-[(2R)-3-methyl-2-{[4-(morpholine-4-carbonyl)phenyl]formamido}butanoyl]-N-[(3R)-5,5,6,6,6-pentafluoro-2-methyl-4-oxohexan-3-yl]pyrrolidine-2-carboxamide
Molecular Formula C₂₉H₃₇F₅N₄O₆
Molecular Weight 632.62 g/mol
SMILES CC(C)--INVALID-LINK--C(=O)N1CCC[C@H]1C(=O)NC(C(C)C)C(=O)C(F)(F)C(F)(F)F

Synthesis of this compound

The synthesis of this compound can be approached through a convergent solution-phase peptide coupling strategy. This involves the synthesis of three key fragments: the N-terminal aromatic morpholine amide, the central dipeptide core, and the C-terminal trifluoromethyl ketone moiety.

Logical Workflow for the Synthesis of this compound

G cluster_frag1 Fragment A Synthesis cluster_frag2 Fragment B Synthesis cluster_frag3 Fragment C Synthesis A1 4-Carboxybenzoyl chloride A3 4-(Morpholine-4-carbonyl)benzoic acid A1->A3 Schotten-Baumann reaction A2 Morpholine A2->A3 Coupling1 Fragment A-B Coupling A3->Coupling1 Activation (e.g., HATU) B1 Boc-L-Valine B3 Boc-Val-Pro-OMe B1->B3 Peptide Coupling (e.g., EDC, HOBt) B2 L-Proline methyl ester B2->B3 B3->Coupling1 C1 N-Boc-3-amino-4-methyl-1,1,1,2,2-pentafluorohexan-2-ol C3 N-Boc-3-amino-4-methyl-1,1,1,2,2-pentafluorohexan-2-one C1->C3 Oxidation C2 Dess-Martin periodinane C2->C3 C5 3-Amino-4-methyl-1,1,1,2,2-pentafluorohexan-2-one C3->C5 Boc Deprotection C4 TFA C4->C5 Coupling2 Fragment B-C Coupling C5->Coupling2 AB_intermediate Boc-Val-Pro-(4-morpholinecarbonyl)anilide Coupling1->AB_intermediate Forms N-terminal dipeptide Deprotection1 H-Val-Pro-(4-morpholinecarbonyl)anilide AB_intermediate->Deprotection1 Boc Deprotection (TFA) Deprotection1->Coupling2 MDL_101146 This compound Coupling2->MDL_101146 Final Peptide Bond Formation Purification Purification (HPLC) MDL_101146->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final Product

Caption: Proposed convergent synthetic workflow for this compound.

Experimental Protocol: Solution-Phase Synthesis

Materials:

  • 4-(Morpholine-4-carbonyl)benzoic acid

  • Boc-L-Valine

  • L-Proline methyl ester hydrochloride

  • N-Boc-3-amino-4-methyl-1,1,1,2,2-pentafluorohexan-2-ol

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Dess-Martin periodinane

  • Standard workup and purification reagents.

Procedure:

  • Synthesis of the N-terminal Dipeptide: a. Dissolve Boc-L-Valine (1.0 eq), L-Proline methyl ester hydrochloride (1.0 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in DMF. b. Stir the reaction mixture at room temperature for 4 hours. c. Monitor the reaction by TLC or LC-MS. d. Upon completion, perform an aqueous workup and extract the product with ethyl acetate. e. Purify the crude product by flash chromatography to yield Boc-Val-Pro-OMe. f. Saponify the methyl ester using LiOH in a THF/water mixture. g. Acidify and extract to obtain Boc-Val-Pro-OH.

  • Coupling with the Aromatic Moiety: a. Dissolve Boc-Val-Pro-OH (1.0 eq), 4-(morpholine-4-carbonyl)aniline (1.0 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in DMF. b. Stir at room temperature overnight. c. Work up and purify as in step 1d-1e to obtain the protected N-terminal fragment.

  • Preparation of the C-terminal Trifluoromethyl Ketone: a. Dissolve N-Boc-3-amino-4-methyl-1,1,1,2,2-pentafluorohexan-2-ol (1.0 eq) in DCM. b. Add Dess-Martin periodinane (1.2 eq) portion-wise at 0°C. c. Allow the reaction to warm to room temperature and stir for 2 hours. d. Quench the reaction with a saturated solution of sodium thiosulfate. e. Extract the product and purify by chromatography to yield the N-Boc protected trifluoromethyl ketone. f. Deprotect the Boc group using a 1:1 mixture of TFA and DCM for 1 hour. g. Remove the solvent and TFA under reduced pressure to obtain the amine salt.

  • Final Fragment Coupling: a. Deprotect the N-terminal fragment from step 2 using TFA/DCM. b. Couple the deprotected N-terminal fragment with the C-terminal amine salt from step 3f using HATU and DIPEA in DMF. c. Stir the reaction at room temperature overnight. d. Perform an aqueous workup and extract the final product. e. Purify the crude this compound by preparative reverse-phase HPLC.

Characterization of this compound

High-Performance Liquid Chromatography (HPLC)

Protocol:

  • System: Agilent 1260 Infinity II or similar.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 254 nm.

  • Expected Outcome: A single major peak indicating the purity of the compound.

Mass Spectrometry (MS)

Protocol:

  • Technique: Electrospray Ionization (ESI) in positive ion mode.

  • Instrument: Waters Xevo G2-XS QTof or similar.

  • Sample Preparation: Dissolve a small amount of the purified compound in methanol or acetonitrile.

  • Analysis: Infuse the sample directly or analyze the eluent from the HPLC.

  • Expected m/z: [M+H]⁺ at approximately 633.27.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Instrument: Bruker Avance III 500 MHz or similar.

  • Solvent: DMSO-d₆ or CDCl₃.

  • Experiments: ¹H NMR, ¹³C NMR, and ¹⁹F NMR. 2D experiments such as COSY and HSQC can be used for full structural elucidation.

  • Expected ¹H NMR Features: Resonances corresponding to the aliphatic protons of the valine and proline residues, aromatic protons, morpholine protons, and the characteristic upfield shifted protons of the C-terminal fragment.

  • Expected ¹⁹F NMR Features: Resonances for the -CF₂- and -CF₃ groups.

Technique Parameter Expected Result
HPLC Purity>95%
MS (ESI+) [M+H]⁺~633.27 m/z
¹H NMR Chemical ShiftsCharacteristic peaks for peptide and aromatic protons
¹³C NMR Chemical ShiftsPeaks corresponding to carbonyls, aromatic, and aliphatic carbons
¹⁹F NMR Chemical ShiftsResonances for CF₂ and CF₃ groups

Mechanism of Action: Elastase Inhibition

This compound acts as a competitive, slow-binding inhibitor of pancreatic elastase. The trifluoromethyl ketone moiety is an electrophilic "warhead" that mimics the tetrahedral transition state of peptide bond hydrolysis.

Signaling Pathway of Elastase Inhibition by this compound

G cluster_enzyme Pancreatic Elastase Active Site Ser195 Serine-195 (Nucleophile) His57 Histidine-57 Attack Trifluoromethyl Ketone Moiety Ser195->Attack Nucleophilic Attack Asp102 Aspartate-102 CatalyticTriad Catalytic Triad MDL101146 This compound (Inhibitor) Binding Enzyme-Inhibitor Complex (Non-covalent) MDL101146->Binding Binds to Active Site Substrate Peptide Substrate NoBinding Substrate Hydrolysis Blocked Substrate->NoBinding Cannot Bind Binding->Attack Hemiacetal Stable Hemiacetal Intermediate (Transition-State Analog) Attack->Hemiacetal Forms Covalent Adduct Inhibition Enzyme Inhibition Hemiacetal->Inhibition Results in

Caption: Inhibition of elastase by this compound via hemiacetal formation.

Conclusion

The synthesis and characterization of this compound require a multi-step approach involving advanced organic synthesis techniques and thorough analytical validation. The protocols provided herein offer a robust framework for researchers to produce and characterize this potent elastase inhibitor. The detailed methodologies for synthesis, purification, and characterization are crucial for ensuring the quality and reliability of the compound for further biological and pharmacological studies.

Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of Mdl 101146

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mdl 101146 is a dipeptide that functions as an inhibitor of pancreatic elastase. Emerging research has implicated extracellular proteases, particularly neutrophil and microglial elastase, in the pathophysiology of neurodegenerative conditions and acute brain injury.[1][2][3] These enzymes contribute to neuronal cell death, inflammation, and disruption of the blood-brain barrier following ischemic stroke and traumatic brain injury.[4][5] Therefore, inhibiting elastase activity presents a promising therapeutic strategy for neuroprotection.

These application notes provide a framework for evaluating the efficacy of this compound in relevant cell-based models. The protocols detailed below describe methods to quantify the inhibitory effect of this compound on elastase activity and to assess its neuroprotective potential against excitotoxicity and oxidative stress, two key mechanisms of neuronal cell death.

Data Presentation

The following tables present representative data to illustrate the expected outcomes from the described assays.

Table 1: Inhibition of Neutrophil Elastase Activity by this compound

This compound Concentration (µM)Elastase Activity (% of Control)Standard Deviation
0.195.24.8
175.86.2
1045.13.9
5015.32.1
1005.61.5
IC50 (µM) 8.7

Table 2: Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

TreatmentCell Viability (%)Standard Deviation
Vehicle Control1005.1
Glutamate (100 µM)48.24.5
This compound (10 µM) + Glutamate65.73.8
This compound (50 µM) + Glutamate82.44.1
This compound (100 µM)98.95.3

Table 3: Reduction of Oxidative Stress by this compound in Primary Cortical Neurons

TreatmentIntracellular ROS (RFU)Standard Deviation
Vehicle Control1250150
H2O2 (200 µM)8750620
This compound (10 µM) + H2O26300480
This compound (50 µM) + H2O23100290
This compound (100 µM)1350180

Experimental Protocols

Neutrophil Elastase Inhibitor Screening Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (NE)

  • NE Fluorometric Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 0.05% Tween-20, pH 7.5)

  • This compound

  • Positive Control Inhibitor (e.g., Sivelestat)

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 380/460 nm)

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of this compound in Assay Buffer to achieve a range of final concentrations to be tested.

  • Add 20 µL of each this compound dilution to the wells of the 96-well plate. Include wells for a vehicle control (buffer with solvent) and a positive control inhibitor.

  • Prepare a working solution of Human Neutrophil Elastase in Assay Buffer.

  • Add 40 µL of the elastase solution to each well containing the test compound, vehicle, or positive control.

  • Incubate the plate at 37°C for 15 minutes.

  • Prepare a working solution of the NE fluorometric substrate in Assay Buffer.

  • Add 40 µL of the substrate solution to all wells to initiate the reaction.

  • Immediately measure the fluorescence intensity at 30-second intervals for 30 minutes at 37°C using a microplate reader.

  • Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value.

Neuroprotection Assay against Glutamate-Induced Excitotoxicity

This protocol assesses the ability of this compound to protect neuronal cells from glutamate-induced cell death.

Materials:

  • SH-SY5Y neuroblastoma cells or primary cortical neurons

  • Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Glutamate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well clear cell culture plate

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Seed SH-SY5Y cells or primary neurons in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 2 hours. Include a vehicle control group.

  • Induce excitotoxicity by adding a final concentration of 100 µM glutamate to the appropriate wells. Maintain a control group with no glutamate treatment.

  • Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the effect of this compound on intracellular ROS levels induced by an oxidative stressor.

Materials:

  • Primary cortical neurons or a suitable neuronal cell line

  • Cell culture medium

  • Hydrogen peroxide (H2O2)

  • This compound

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 96-well black, clear-bottom cell culture plate

  • Fluorescence microplate reader (Ex/Em = 485/535 nm)

Protocol:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Induce oxidative stress by adding a final concentration of 200 µM H2O2 to the appropriate wells.

  • Incubate for 1 hour at 37°C.

  • Wash the cells twice with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with warm PBS to remove excess probe.

  • Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader.

  • Quantify the relative fluorescence units (RFU) as an indicator of intracellular ROS levels.

Visualizations

Signaling_Pathway cluster_0 Neuronal Injury cluster_1 Cellular Response cluster_2 Pathological Consequences cluster_3 Therapeutic Intervention Ischemia Ischemia Neutrophil/Microglia Activation Neutrophil/Microglia Activation Ischemia->Neutrophil/Microglia Activation Trauma Trauma Trauma->Neutrophil/Microglia Activation Elastase Release Elastase Release Neutrophil/Microglia Activation->Elastase Release ECM Degradation ECM Degradation Elastase Release->ECM Degradation BBB Disruption BBB Disruption Elastase Release->BBB Disruption Inflammation Inflammation Elastase Release->Inflammation Neuronal Apoptosis Neuronal Apoptosis ECM Degradation->Neuronal Apoptosis BBB Disruption->Neuronal Apoptosis Inflammation->Neuronal Apoptosis This compound This compound This compound->Elastase Release Inhibits

Caption: Role of Elastase in Neuronal Injury and the Point of Intervention for this compound.

Experimental_Workflow cluster_0 Assay Setup cluster_1 Induction of Neuronal Damage cluster_2 Efficacy Assessment Plate Neuronal Cells Plate Neuronal Cells Pre-treat with this compound Pre-treat with this compound Plate Neuronal Cells->Pre-treat with this compound Induce Stress Induce Stress Pre-treat with this compound->Induce Stress Glutamate (Excitotoxicity) Glutamate (Excitotoxicity) Induce Stress->Glutamate (Excitotoxicity) H2O2 (Oxidative Stress) H2O2 (Oxidative Stress) Induce Stress->H2O2 (Oxidative Stress) Measure Endpoint Measure Endpoint Glutamate (Excitotoxicity)->Measure Endpoint H2O2 (Oxidative Stress)->Measure Endpoint Cell Viability (MTT) Cell Viability (MTT) Measure Endpoint->Cell Viability (MTT) ROS Levels (DCFH-DA) ROS Levels (DCFH-DA) Measure Endpoint->ROS Levels (DCFH-DA)

References

Application Notes and Protocols for Preclinical Delivery of Dipeptide Elastase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Extensive searches for preclinical data on MDL 101146 did not yield specific information regarding its delivery methods, formulation, pharmacokinetics, or experimental protocols. The following application notes and protocols are therefore based on general knowledge and best practices for the preclinical development of dipeptide elastase inhibitors and other peptide-based therapeutics.

Introduction to Dipeptide Elastase Inhibitors

Dipeptide elastase inhibitors are a class of therapeutic agents that target elastase, a serine protease involved in the degradation of elastin and other extracellular matrix proteins. Overactivity of elastase is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis. Preclinical studies are essential to evaluate the efficacy, safety, and pharmacokinetic profile of these inhibitors before they can be considered for clinical trials in humans. A critical aspect of these studies is the development of suitable delivery methods to ensure the drug reaches its target in a stable and active form.

Peptide-based drugs, including dipeptide inhibitors, often face challenges in preclinical development due to their susceptibility to enzymatic degradation, poor membrane permeability, and rapid clearance from the body.[1][2] To overcome these hurdles, various formulation and delivery strategies are employed to enhance their stability and bioavailability.[1][][4]

Formulation Strategies for Preclinical Studies

The choice of formulation is critical for the successful preclinical evaluation of a dipeptide elastase inhibitor. The primary goal is to develop a stable formulation that allows for accurate and reproducible dosing.

Common Formulation Approaches:

  • Aqueous Solutions: For initial in vitro and in vivo screening, simple aqueous solutions in buffers (e.g., phosphate-buffered saline, PBS) are often used. These are suitable for intravenous (IV) administration but may not be ideal for other routes due to stability issues.

  • Co-solvents: To improve the solubility of hydrophobic dipeptides, co-solvents such as polyethylene glycol (PEG), propylene glycol, or ethanol can be used.

  • Nanoformulations: Encapsulating the dipeptide inhibitor in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation, improve its solubility, and potentially offer targeted delivery.[1][2]

  • Chemical Modifications:

    • PEGylation: Covalent attachment of polyethylene glycol (PEG) chains can increase the hydrodynamic size of the peptide, reducing renal clearance and protecting it from enzymatic degradation.

    • Cyclization: Cyclizing the peptide can enhance its conformational rigidity and stability against proteases.[4]

Table 1: Comparison of Formulation Strategies for Dipeptide Elastase Inhibitors

Formulation StrategyAdvantagesDisadvantagesSuitable Administration Routes
Aqueous Solution Simple to prepare, suitable for initial screening.Low stability, rapid clearance.Intravenous (IV)
Co-solvent System Enhances solubility of hydrophobic compounds.Potential for toxicity at high concentrations.IV, Intraperitoneal (IP), Oral (PO)
Nanoformulation Protects from degradation, potential for targeted delivery, improved stability.[1][2]Complex to prepare and characterize.IV, Subcutaneous (SC), Inhalation
PEGylation Increased half-life, reduced immunogenicity.May reduce binding affinity.IV, SC
Cyclization Enhanced stability and resistance to proteases.[4]Can be challenging to synthesize.IV, SC, PO

Administration Routes in Preclinical Animal Models

The choice of administration route depends on the therapeutic target, the formulation, and the desired pharmacokinetic profile.

  • Intravenous (IV) Injection: Provides 100% bioavailability and is often used in early pharmacokinetic studies to determine clearance and volume of distribution.

  • Subcutaneous (SC) Injection: Often results in slower absorption and a more sustained release profile compared to IV administration.

  • Intraperitoneal (IP) Injection: Commonly used in small animal models for systemic administration, though absorption can be variable.

  • Oral (PO) Gavage: The most convenient route but often challenging for peptides due to enzymatic degradation in the gastrointestinal tract and poor absorption. Formulation strategies like nanoencapsulation or the use of permeation enhancers are often necessary.[4]

  • Inhalation/Intratracheal (IT) Instillation: For lung diseases, direct delivery to the respiratory tract can maximize local drug concentration and minimize systemic side effects.

Table 2: Overview of Administration Routes for Preclinical Studies

Administration RouteKey ConsiderationsAnimal Models
Intravenous (IV) Rapid onset, precise dose control.Rodents (tail vein), Rabbits (marginal ear vein), Dogs (cephalic vein)
Subcutaneous (SC) Slower absorption, potential for sustained release.Rodents (dorsal skin), Rabbits, Dogs
Intraperitoneal (IP) Large surface area for absorption.Rodents
Oral (PO) Clinically relevant, but challenging for peptides.Rodents, Dogs
Inhalation/Intratracheal (IT) Targeted lung delivery.Rodents, larger animals with specialized equipment

Experimental Protocols

General Protocol for Formulation Preparation (Aqueous Solution)
  • Weighing: Accurately weigh the dipeptide elastase inhibitor powder using an analytical balance.

  • Dissolution: Dissolve the powder in a suitable buffer (e.g., sterile PBS, pH 7.4) to the desired stock concentration. Gentle vortexing or sonication may be used to aid dissolution.

  • Sterilization: Filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the formulation at the recommended temperature (e.g., 4°C or -20°C) and protect from light if the compound is light-sensitive.

General Protocol for In Vivo Administration (Rodent Model)

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Intravenous (IV) Injection (Tail Vein):

  • Restrain the rodent (e.g., in a restraining device).

  • Warm the tail with a heat lamp or warm water to dilate the veins.

  • Disinfect the injection site with an alcohol swab.

  • Insert a 27-30 gauge needle attached to a syringe containing the test article into one of the lateral tail veins.

  • Slowly inject the formulation.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Subcutaneous (SC) Injection:

  • Gently pinch the skin on the dorsal side of the animal to form a tent.

  • Insert a 25-27 gauge needle into the base of the skin tent.

  • Inject the formulation into the subcutaneous space.

  • Withdraw the needle and gently massage the injection site to aid dispersal.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Preclinical Evaluation

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Studies cluster_analysis Data Analysis A Compound Synthesis & Characterization B Solubility & Stability Screening A->B C Formulation Optimization B->C D Animal Model Selection C->D E Dose Range Finding D->E F Pharmacokinetic (PK) Study E->F G Efficacy Study F->G H Bioanalytical Method Development G->H I PK/PD Modeling H->I J Statistical Analysis I->J

Caption: Preclinical evaluation workflow for a novel therapeutic agent.

Simplified Signaling Pathway of Elastase Inhibition

signaling_pathway cluster_inflammation Inflammatory Response cluster_tissue Tissue Damage cluster_intervention Therapeutic Intervention Neutrophil Neutrophil Elastase Neutrophil Elastase Neutrophil->Elastase releases Elastin Elastin Elastase->Elastin degrades Damage Tissue Degradation Elastin->Damage Inhibitor Dipeptide Elastase Inhibitor Inhibitor->Elastase inhibits

Caption: Mechanism of action of an elastase inhibitor in preventing tissue damage.

References

Application Notes and Protocols for Measuring the Inhibitory Constant (Ki) of Mdl 101146

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mdl 101146 is a potent, orally active inhibitor of human neutrophil elastase.[1] Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.[2][3] Upon inflammation, it is released into the extracellular space where it plays a crucial role in the degradation of extracellular matrix proteins such as elastin, collagen, and fibronectin. While essential for host defense against pathogens, unregulated neutrophil elastase activity is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and arthritis.

The inhibitory constant (Ki) is a critical parameter for characterizing the potency of an enzyme inhibitor. It represents the dissociation constant of the enzyme-inhibitor complex and reflects the binding affinity of the inhibitor to the enzyme.[4] A lower Ki value indicates a higher binding affinity and, therefore, a more potent inhibitor.[4] For this compound, the reported Ki value for human neutrophil elastase is 25 nM.[1]

These application notes provide a detailed protocol for the determination of the Ki of this compound against human neutrophil elastase, including experimental design, data analysis, and interpretation.

Principle of the Assay

The determination of the Ki value for this compound involves measuring its effect on the rate of a reaction catalyzed by human neutrophil elastase. The assay utilizes a specific substrate that, when cleaved by the enzyme, produces a detectable signal, either a color change (colorimetric) or fluorescence (fluorometric). The rate of the reaction is monitored in the absence and presence of varying concentrations of this compound. By analyzing the inhibition data, typically by determining the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%), the Ki can be calculated using the Cheng-Prusoff equation, especially for competitive inhibitors.[1][5]

Signaling Pathway of Neutrophil Elastase

Neutrophil elastase is involved in various signaling pathways that contribute to inflammation and tissue remodeling. Understanding these pathways provides context for the therapeutic targeting of this enzyme.

Neutrophil_Elastase_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Neutrophil_Elastase Neutrophil Elastase Degraded_Matrix Degraded Matrix Fragments Neutrophil_Elastase->Degraded_Matrix Degrades TACE TACE Neutrophil_Elastase->TACE Activates Pro_TNFa Pro-TNF-α TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds to Extracellular_Matrix Extracellular Matrix (Elastin, Collagen) ERK1_2 ERK1/2 TNFR1->ERK1_2 Activates TACE->TNFa Cleaves Pro-TNF-α to Sp1 Sp1 ERK1_2->Sp1 Activates MUC1_Gene MUC1 Gene Transcription Sp1->MUC1_Gene Induces

Caption: Simplified signaling pathway of Neutrophil Elastase leading to MUC1 gene transcription.

Experimental Protocols

This protocol is adapted from commercially available neutrophil elastase inhibitor screening kits and is suitable for determining the Ki of this compound. A fluorometric assay is described here due to its high sensitivity.

Materials and Reagents
ReagentSupplier (Example)Catalog Number (Example)
Human Neutrophil Elastase (hNE)Sigma-AldrichMAK246C
hNE Fluorogenic SubstrateSigma-AldrichMAK246B
Assay BufferSigma-AldrichMAK246A
This compoundMedChemExpressHY-108453
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650
96-well black, flat-bottom microplateCorning3603
Preparation of Reagents
  • Assay Buffer: Prepare the assay buffer according to the manufacturer's instructions. Keep on ice.

  • Human Neutrophil Elastase (hNE): Reconstitute the lyophilized enzyme in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the experiment, dilute the stock solution with assay buffer to the desired working concentration (e.g., 20 nM).

  • hNE Fluorogenic Substrate: Reconstitute the substrate in DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C, protected from light. On the day of the experiment, dilute the stock solution with assay buffer to the desired working concentration (e.g., 100 µM).

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • This compound Serial Dilutions: Prepare a series of dilutions of this compound in assay buffer. A common starting point is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).

Assay Procedure

The following workflow outlines the steps for the enzymatic assay.

Ki_Determination_Workflow Start Start Reagent_Prep Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Reagent_Prep Dispense_Inhibitor Dispense Inhibitor Dilutions and Controls to Plate Reagent_Prep->Dispense_Inhibitor Add_Enzyme Add hNE to all wells (except no-enzyme control) Dispense_Inhibitor->Add_Enzyme Incubate_1 Pre-incubate Enzyme and Inhibitor (e.g., 15 min at 37°C) Add_Enzyme->Incubate_1 Initiate_Reaction Initiate Reaction by Adding Substrate Incubate_1->Initiate_Reaction Kinetic_Read Measure Fluorescence Kinetically (e.g., every 60s for 30 min) Initiate_Reaction->Kinetic_Read Data_Analysis Data Analysis: 1. Calculate Reaction Rates 2. Determine IC50 3. Calculate Ki Kinetic_Read->Data_Analysis End End Data_Analysis->End Ki_Calculation_Logic IC50 IC50 (Determined Experimentally) Cheng_Prusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [S]/Km) IC50->Cheng_Prusoff Substrate_Conc [S] (Known Experimental Condition) Substrate_Conc->Cheng_Prusoff Km Km (Determined Experimentally) Km->Cheng_Prusoff Ki Ki (Calculated Inhibitory Constant) Cheng_Prusoff->Ki

References

Application Notes and Protocols for Sivelestat (CAS No. 127373-66-4)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sivelestat is a selective and competitive inhibitor of neutrophil elastase, a serine protease implicated in the pathogenesis of various inflammatory conditions.[1][2] By targeting neutrophil elastase, sivelestat mitigates tissue damage and reduces the inflammatory response.[1] These application notes provide an overview of the experimental design for studying sivelestat, including its mechanism of action, preclinical and clinical data, and detailed protocols for key experiments. Sivelestat has been investigated primarily for its therapeutic potential in acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1][2][3]

Mechanism of Action

Sivelestat functions by selectively binding to the active site of neutrophil elastase, thereby preventing the degradation of extracellular matrix proteins like elastin.[1] This inhibition of neutrophil elastase helps to attenuate the inflammatory cascade and protect tissues from enzyme-mediated damage.[1] Furthermore, studies have indicated that sivelestat may exert its effects by modulating signaling pathways such as the PI3K/AKT/mTOR pathway, which is involved in cell survival and inflammation.[3]

Signaling Pathway of Sivelestat in Attenuating Lung Injury

cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular cluster_outcome Cellular Outcome Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 Neutrophil_Elastase Neutrophil Elastase TLR4->Neutrophil_Elastase Activation PI3K PI3K TLR4->PI3K Activates Tissue_Injury_Inflammation Tissue Injury & Inflammation Neutrophil_Elastase->Tissue_Injury_Inflammation Promotes Sivelestat Sivelestat Sivelestat->Neutrophil_Elastase Inhibits Sivelestat->PI3K Inhibits Pathway AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Inflammatory_Factors Inflammatory & Apoptotic Factors mTOR->Inflammatory_Factors Inflammatory_Factors->Tissue_Injury_Inflammation Contributes to

Caption: Sivelestat inhibits neutrophil elastase and the PI3K/AKT/mTOR pathway.

Preclinical Data

In Vitro Efficacy
Assay TypeTargetTest SystemIC50Reference
Enzyme Inhibition AssayPorcine Pancreatic ElastaseFluorescence-based2.4 µM[4]
Enzyme Inhibition AssayHuman Pancreatic ElastaseAbsorbance-based2.3 µM[4]
Enzyme Inhibition AssayHuman Neutrophil Elastase-0.06 µM[5]
In Vivo Efficacy in an Animal Model of Psoriasis

A study utilizing an imiquimod-induced psoriasis model in mice demonstrated the topical efficacy of sivelestat.[6][7]

Treatment Group (1% formulation)Outcome MeasureResult (Compared to Control)Reference
Sivelestat CreammPASI Index50% decrease[6][7]
Sivelestat OintmentmPASI Index36% decrease[6][7]
Sivelestat (Cream and Ointment)Epidermal Thickness2.4–3.6 times lower[6][7]
Sivelestat (Cream and Ointment)CD3+ Cells in Skin1.8–2.2 times lower[6][7]
Sivelestat (Cream and Ointment)Ki-67+ Cells in Skin2.3–2.9 times lower[6][7]

Clinical Data

A meta-analysis of clinical trials assessing the efficacy of sivelestat in patients with ALI/ARDS revealed the following outcomes.[8]

Outcome MeasureEffect of Sivelestat (Compared to Control)Statistical Significance (p-value)Reference
28–30 Day MortalityReduced (RR = 0.81)p = 0.03[8]
Incidence of Adverse EventsReduced (RR = 0.91)p = 0.01[8]
Mechanical Ventilation TimeShortened (SMD = -0.32)p = 0.02[8]
ICU StaysShortened (SMD = -0.72)p < 0.00001[8]
Ventilation-Free DaysIncreased (MD = 3.57)p < 0.00001[8]
Oxygenation Index (PaO2/FiO2) on Day 3Improved (SMD = 0.88)p = 0.0004[8]

Experimental Protocols

Protocol 1: In Vivo Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model

This protocol describes the induction of ALI in a rat model using LPS to evaluate the therapeutic effects of sivelestat.

Experimental Workflow for In Vivo ALI Model

Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley rats) Group_Allocation Random Group Allocation (Control, LPS, LPS + Sivelestat) Animal_Acclimatization->Group_Allocation ALI_Induction ALI Induction (Intratracheal LPS instillation) Group_Allocation->ALI_Induction Treatment Sivelestat Administration (e.g., Intravenous) ALI_Induction->Treatment Monitoring Monitoring & Sample Collection (24-48h post-LPS) Treatment->Monitoring Analysis Outcome Analysis (Histology, BALF analysis, etc.) Monitoring->Analysis

Caption: Workflow for evaluating sivelestat in an LPS-induced ALI animal model.

Materials:

  • Sprague-Dawley rats (male, 200-250 g)

  • Lipopolysaccharide (LPS) from E. coli

  • Sivelestat sodium hydrate

  • Sterile saline

  • Anesthetics (e.g., ketamine/xylazine)

  • Bronchoalveolar lavage (BAL) fluid collection supplies

  • Histology reagents (formalin, paraffin, H&E stain)

Procedure:

  • Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.

  • Group Allocation: Randomly divide the animals into three groups: Control, LPS, and LPS + Sivelestat.

  • ALI Induction:

    • Anesthetize the rats.

    • Intratracheally instill a single dose of LPS (e.g., 5 mg/kg) dissolved in sterile saline to the LPS and LPS + Sivelestat groups. The control group receives sterile saline only.

  • Sivelestat Administration:

    • At a designated time point post-LPS administration (e.g., 1 hour), intravenously administer sivelestat (e.g., 10 mg/kg) to the LPS + Sivelestat group.

  • Sample Collection (24-48 hours post-LPS):

    • Anesthetize the animals and collect blood samples via cardiac puncture.

    • Perform bronchoalveolar lavage (BAL) to collect BAL fluid.

    • Euthanize the animals and collect lung tissues.

  • Analysis:

    • Lung Histology: Fix one lung lobe in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess lung injury.

    • BAL Fluid Analysis: Centrifuge the BAL fluid and analyze the supernatant for inflammatory markers (e.g., TNF-α, IL-6) using ELISA kits. Count the total and differential cells in the cell pellet.

    • Gene Expression Analysis: Extract RNA from lung tissue to analyze the expression of inflammatory genes (e.g., ICAM-1, VCAM-1) via RT-qPCR.[2]

Protocol 2: In Vitro Neutrophil Elastase Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of sivelestat against human neutrophil elastase.

Materials:

  • Human neutrophil elastase

  • Fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Sivelestat

  • Assay buffer (e.g., 0.1 M HEPES, pH 7.5)

  • 96-well microplate (black, flat-bottom)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of sivelestat in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of sivelestat in assay buffer.

    • Prepare solutions of human neutrophil elastase and the fluorogenic substrate in assay buffer.

  • Assay Protocol:

    • Add the sivelestat dilutions to the wells of the 96-well plate. Include wells with buffer only (negative control) and wells with sivelestat solvent (vehicle control).

    • Add human neutrophil elastase to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Data Acquisition:

    • Immediately measure the fluorescence intensity at time zero and then kinetically every 1-2 minutes for 30-60 minutes using a microplate reader (Excitation/Emission ~380/460 nm).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of sivelestat.

    • Normalize the reaction rates to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the sivelestat concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 3: Western Blot for PI3K/AKT/mTOR Pathway Analysis

This protocol details the analysis of key protein phosphorylation in the PI3K/AKT/mTOR pathway in lung tissue from the in vivo ALI model.

Materials:

  • Lung tissue homogenates

  • Protein lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize lung tissue samples in lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the chemiluminescent substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Use β-actin as a loading control.

References

Troubleshooting & Optimization

Mdl 101146 (Dolasetron) Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Mdl 101146, also known as Dolasetron. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound (Dolasetron)?

This compound is a highly specific and selective antagonist of the serotonin 5-HT3 receptor.[1][2] Its therapeutic effect as an antiemetic is primarily mediated through the blockade of these receptors in the peripheral and central nervous systems. Dolasetron is a prodrug that is rapidly converted to its active metabolite, hydrodolasetron, which is responsible for most of the pharmacological activity.[3]

Q2: What are the known primary off-target effects of this compound and its active metabolite, hydrodolasetron?

The most significant off-target effects of this compound and hydrodolasetron are on cardiac ion channels. Specifically, they have been shown to block voltage-gated sodium (Na+) and potassium (K+) channels, which can affect cardiac conduction.[3][4]

Q3: Is there quantitative data available on the interaction of this compound (Dolasetron) and hydrodolasetron with cardiac ion channels?

Yes, in vitro studies have determined the half-maximal inhibitory concentrations (IC50) for the blockade of human cardiac sodium channels (hH1) and the hERG (human Ether-à-go-go-Related Gene) potassium channel.

Table 1: Inhibitory Activity of Dolasetron and Hydrodolasetron on Cardiac Ion Channels

CompoundTarget Ion ChannelIC50 (µM)
DolasetronhH1 (Sodium Channel)38.0
Hydrodolasetron (MDL 74,156)hH1 (Sodium Channel)8.5
DolasetronhERG (Potassium Channel)5.95
Hydrodolasetron (MDL 74,156)hERG (Potassium Channel)12.1

Q4: Does this compound have significant affinity for other neurotransmitter receptors?

Studies have shown that this compound (Dolasetron) has a low affinity for dopamine receptors and does not exhibit significant activity at other serotonin receptor subtypes besides the 5-HT3 receptor.[1][2][5] The active metabolite, hydrodolasetron, is noted for its selective affinity for the 5-HT3 receptor.[3] In contrast, the related compound ondansetron has been reported to show some affinity for 5-HT4, 5-HT1B, 5-HT1C, α1-adrenergic, and opioid μ receptors.[3]

Q5: Can this compound contribute to serotonin syndrome?

While this compound itself does not have broad activity across serotonin receptors, co-administration with other serotonergic drugs (e.g., SSRIs, SNRIs, MAOIs) can increase the risk of serotonin syndrome.[6] This is a pharmacodynamic drug interaction rather than a direct off-target effect of this compound on multiple serotonin receptors.

Troubleshooting Guides

Issue 1: Unexpected cardiovascular effects observed in in vivo experiments (e.g., ECG abnormalities).

  • Possible Cause: Blockade of cardiac sodium and hERG potassium channels by this compound and its active metabolite, hydrodolasetron. This can lead to prolongation of the PR, QRS, and QTc intervals on an electrocardiogram.[3][4]

  • Troubleshooting Steps:

    • Review Dosing: Ensure the administered dose is within the recommended therapeutic range. The cardiac ion channel effects are dose-dependent.

    • Monitor ECG: If conducting in vivo studies, perform baseline and post-administration ECG monitoring to quantify any changes in cardiac conduction intervals.

    • Consider Metabolite Activity: Be aware that the active metabolite, hydrodolasetron, has a longer half-life than the parent compound and is a potent blocker of cardiac sodium channels.

    • Control for Confounding Factors: In animal models, ensure that physiological parameters such as body temperature and electrolyte levels are within the normal range, as these can influence cardiac electrophysiology.

Issue 2: Inconsistent or unexpected results in cell-based assays.

  • Possible Cause: Off-target effects on endogenous ion channels in the cell line being used, or potential interactions with other components of the assay medium.

  • Troubleshooting Steps:

    • Characterize Cell Line: Determine if the cell line used in your experiments expresses endogenous voltage-gated sodium or potassium channels that could be affected by this compound.

    • Use Appropriate Controls: Include vehicle-only controls and consider using a positive control known to modulate the off-target of concern (e.g., a known sodium channel blocker).

    • Assay Specificity: If possible, use a more specific readout for your primary target to minimize the influence of off-target effects. For example, if studying 5-HT3 receptor signaling, use a specific downstream marker that is not known to be affected by changes in cellular ion flux.

Experimental Protocols

1. Whole-Cell Patch-Clamp Electrophysiology for hERG Potassium Channel Blockade

This protocol provides a general methodology for assessing the inhibitory effect of a compound on the hERG potassium channel expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

  • Cell Culture: Culture cells stably expressing the hERG channel in appropriate media and conditions. Plate cells onto glass coverslips for recording.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP (pH adjusted to 7.2 with KOH).

  • Recording:

    • Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a voltage-step protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to record the tail current.

    • Establish a stable baseline current in the external solution.

    • Perfuse the cells with increasing concentrations of the test compound (e.g., this compound or hydrodolasetron) and record the current at each concentration.

  • Data Analysis:

    • Measure the peak tail current amplitude at -50 mV.

    • Normalize the current at each compound concentration to the baseline current.

    • Plot the normalized current as a function of compound concentration and fit the data to a concentration-response curve to determine the IC50 value.

2. Radioligand Binding Assay for Receptor Affinity Determination

This protocol describes a general method for a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the receptor of interest in a cold buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

  • Assay:

    • In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the target receptor, and varying concentrations of the unlabeled test compound.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • Wash the filters with cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test compound.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Mdl_101146_Signaling_Pathway cluster_therapeutic Therapeutic Pathway cluster_off_target Off-Target Pathway Mdl_101146 This compound (Dolasetron) Hydrodolasetron Hydrodolasetron (Active Metabolite) Mdl_101146->Hydrodolasetron Metabolism 5HT3R 5-HT3 Receptor Hydrodolasetron->5HT3R Antagonism Cardiac_Ion_Channels Cardiac Na+ & K+ Channels (hH1, hERG) Hydrodolasetron->Cardiac_Ion_Channels Blockade Emesis_Pathway Emetic Signal Transduction 5HT3R->Emesis_Pathway Therapeutic_Effect Antiemetic Effect Emesis_Pathway->Therapeutic_Effect Cardiac_Action_Potential Altered Cardiac Action Potential Cardiac_Ion_Channels->Cardiac_Action_Potential ECG_Changes ECG Interval Prolongation Cardiac_Action_Potential->ECG_Changes

Caption: this compound therapeutic and off-target signaling pathways.

Experimental_Workflow cluster_protocol Off-Target Investigation Workflow Start Hypothesis: Unexpected Cellular/Physiological Effect In_Vitro_Screen In Vitro Screening (e.g., Receptor Binding Panel) Start->In_Vitro_Screen Functional_Assay Functional Assay (e.g., Patch-Clamp Electrophysiology) In_Vitro_Screen->Functional_Assay Identify Potential Off-Targets Data_Analysis Data Analysis (IC50 / Ki Determination) Functional_Assay->Data_Analysis In_Vivo_Validation In Vivo Validation (e.g., ECG Monitoring in Animal Model) Data_Analysis->In_Vivo_Validation Quantify Potency Conclusion Confirmation of Off-Target Effect In_Vivo_Validation->Conclusion

Caption: Workflow for investigating potential off-target effects.

Troubleshooting_Logic Start Unexpected Experimental Result Check_Primary_Target Is the primary target (5-HT3R) engagement confirmed? Start->Check_Primary_Target Investigate_Off_Target Consider Off-Target Effects (e.g., Cardiac Ion Channels) Check_Primary_Target->Investigate_Off_Target Yes Review_Protocol Review Experimental Protocol (Reagents, Concentrations, etc.) Check_Primary_Target->Review_Protocol No Consult_Literature Consult Literature for Known Off-Target Profile Investigate_Off_Target->Consult_Literature End2 Re-evaluate Hypothesis Investigate_Off_Target->End2 Modify_Experiment Modify Experiment to Isolate Variables Review_Protocol->Modify_Experiment Consult_Literature->Modify_Experiment End Problem Resolved Modify_Experiment->End

Caption: Logical workflow for troubleshooting unexpected experimental results.

References

Mdl 101146 experimental variability and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding "Mdl 101146" is not available in the public domain. The following content is a generalized template demonstrating the structure and type of information that would be provided for a known experimental compound. The specific details, protocols, and pathways are illustrative and should not be used for actual experimental work with any compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Compound X (Illustrative)?

A1: Compound X is a potent and selective inhibitor of the kinase XYZ, which plays a critical role in the ABC signaling pathway. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream targets, leading to the modulation of cellular processes such as proliferation and survival.

Q2: What are the recommended storage conditions for Compound X?

A2: For optimal stability, Compound X should be stored as a lyophilized powder at -20°C. Once reconstituted in a solvent such as DMSO, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.

Q3: What is the typical effective concentration range for in vitro experiments?

A3: The effective concentration of Compound X can vary depending on the cell line and experimental conditions. However, a general starting point for in vitro assays is a concentration range of 10 nM to 1 µM. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving a hypothetical Compound X.

Issue 1: High Variability in Assay Results

High variability between replicate wells or experiments can obscure the true effect of the compound.

Possible Causes and Solutions:

Cause Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and verify cell counts for each experiment.
Edge Effects in Plates Avoid using the outer wells of microplates as they are more susceptible to evaporation. Fill outer wells with sterile PBS or media.
Compound Precipitation Visually inspect the media for any signs of precipitation after adding the compound. If precipitation occurs, consider using a lower concentration or a different solvent.
Inconsistent Incubation Times Use a precise timer for all incubation steps and ensure consistent timing across all plates and experiments.
Issue 2: No Observable Effect of the Compound

The lack of a biological response could be due to several factors.

Possible Causes and Solutions:

Cause Solution
Incorrect Compound Concentration Verify the initial stock concentration and perform serial dilutions accurately. Run a wide range of concentrations in a dose-response experiment.
Cell Line Insensitivity Confirm that the target pathway is active in your chosen cell line. Consider using a positive control compound known to elicit a response.
Compound Degradation Ensure the compound has been stored correctly. Avoid repeated freeze-thaw cycles of the stock solution.
Assay Readout Timing The effect of the compound may be time-dependent. Perform a time-course experiment to identify the optimal time point for measuring the response.

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT Assay)

This protocol outlines a general method for assessing the effect of a compound on cell viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in culture media. Remove the old media from the wells and add 100 µL of the compound-containing media. Include vehicle control wells (e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Visualizations

Signaling Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_XYZ Kinase XYZ Receptor->Kinase_XYZ Activates Downstream_Target Downstream Target Kinase_XYZ->Downstream_Target Phosphorylates Cellular_Response Cellular Response Downstream_Target->Cellular_Response Compound_X Compound X Compound_X->Kinase_XYZ Inhibits

Caption: Illustrative signaling pathway showing the inhibitory action of Compound X on Kinase XYZ.

Experimental Workflow

start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_compound Treat with Compound X Serial Dilutions seed_cells->treat_compound incubate Incubate for 24-72h treat_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Caption: Workflow for a typical cell viability (MTT) assay.

Troubleshooting Logic

high_variability High Variability? check_seeding Check Cell Seeding Protocol high_variability->check_seeding Yes no_effect No Observable Effect? high_variability->no_effect No check_edge_effects Evaluate for Edge Effects check_seeding->check_edge_effects check_precipitation Inspect for Compound Precipitation check_edge_effects->check_precipitation verify_concentration Verify Compound Concentration no_effect->verify_concentration Yes confirm_pathway Confirm Pathway Activity in Cell Line verify_concentration->confirm_pathway check_storage Check Compound Storage Conditions confirm_pathway->check_storage

Caption: Decision tree for troubleshooting common experimental issues.

Technical Support Center: Troubleshooting In Vitro Experiments with MDL 101146

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MDL 101146. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during in vitro experiments with this neutrophil elastase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is an orally active, competitive, and reversible inhibitor of human neutrophil elastase (HNE).[1] Its primary target is neutrophil elastase, a serine protease involved in various inflammatory processes.

Q2: What is the mechanism of action of this compound?

This compound functions by competitively binding to the active site of neutrophil elastase, thereby preventing the enzyme from cleaving its natural substrates. This inhibitory action helps to mitigate the downstream effects of excessive elastase activity. It has a reported Ki (inhibition constant) of 25 nM for human neutrophil elastase.[1]

Q3: What are the common research applications for this compound in vitro?

This compound is frequently used in in vitro studies to investigate the role of neutrophil elastase in various cellular processes and disease models. Common applications include studying inflammatory responses, protease-activated receptor (PAR) signaling, and the degradation of extracellular matrix components.

Q4: How should I prepare a stock solution of this compound?

Q5: What is the recommended working concentration for this compound in cell-based assays?

The optimal working concentration of this compound will vary depending on the specific cell type, assay conditions, and the concentration of neutrophil elastase being used. It is advisable to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your particular experimental setup. Based on its Ki of 25 nM, a starting concentration range of 10 nM to 1 µM is a reasonable starting point for many cell-based assays.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Inconsistent or no inhibition of elastase activity. This compound Degradation: The compound may have degraded due to improper storage or handling.Store the stock solution in small, single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment.
Incorrect Assay Conditions: The pH, temperature, or buffer composition of your assay may not be optimal for this compound activity.Ensure your assay buffer has a physiological pH (around 7.4). Run the assay at the optimal temperature for the enzyme (typically 37°C). Verify that your buffer components do not interfere with the inhibitor's activity.
Enzyme Concentration Too High: An excessive concentration of neutrophil elastase may require a higher concentration of the inhibitor to achieve significant inhibition.Optimize the enzyme concentration in your assay. You should be working within the linear range of the enzyme's activity.
High background signal in the assay. Autofluorescence of this compound: The compound itself might be fluorescent at the excitation/emission wavelengths of your assay.Run a control well containing only the assay buffer and this compound at the highest concentration used in your experiment to measure its intrinsic fluorescence. Subtract this background from your experimental readings.
Contamination: Bacterial or fungal contamination in your cell cultures or reagents can interfere with the assay.Use sterile techniques for all cell culture and reagent preparation. Regularly check cultures for contamination.
Precipitation of this compound in culture medium. Low Solubility: The final concentration of DMSO (from the stock solution) in the culture medium may be too low to keep the compound dissolved, or the compound may have limited solubility in aqueous solutions.Ensure the final DMSO concentration in your cell culture medium does not exceed a level toxic to your cells (typically <0.5%). If precipitation occurs, try preparing a fresh, lower concentration working stock or using a different solubilizing agent if compatible with your cells.
Unexpected cellular effects or off-target activity. Non-specific Binding: At high concentrations, this compound may interact with other proteins or cellular components.Use the lowest effective concentration of this compound as determined by your dose-response experiments. Consider including control experiments with other, structurally different elastase inhibitors to confirm that the observed effects are specific to elastase inhibition.

Quantitative Data Summary

Currently, specific quantitative data for this compound, such as solubility in different solvents and IC50 values in various cell lines, are not widely available in the public domain. The most consistently reported value is its inhibition constant.

Parameter Value Target
Ki (Inhibition Constant) 25 nMHuman Neutrophil Elastase

Researchers are encouraged to determine experimental parameters such as IC50 empirically for their specific assay systems.

Experimental Protocols

Detailed Methodology: In Vitro Neutrophil Elastase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against human neutrophil elastase in a biochemical assay.

Materials:

  • Human Neutrophil Elastase (HNE), active enzyme

  • This compound

  • Neutrophil Elastase Substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)

  • DMSO (for dissolving this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store in aliquots at -20°C.

  • Prepare Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired final concentrations.

  • Prepare Enzyme Solution: Dilute the Human Neutrophil Elastase in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the reaction proceeds in the linear range.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of the this compound working solutions to the test wells.

    • Add 10 µL of Assay Buffer (with the same percentage of DMSO as the inhibitor wells) to the control wells (no inhibitor).

    • Add 20 µL of the diluted Human Neutrophil Elastase solution to all wells except the blank.

    • Add 20 µL of Assay Buffer to the blank wells.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 20 µL of the Neutrophil Elastase Substrate to all wells.

  • Measurement: Immediately measure the absorbance (e.g., at 405 nm for p-nitroanilide-based substrates) in a kinetic mode for 15-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

Signaling Pathway of Neutrophil Elastase-Mediated PAR2 Activation

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Neutrophil_Elastase Neutrophil Elastase PAR2 PAR2 Neutrophil_Elastase->PAR2 Cleavage PAR2_active Activated PAR2 Gs Gαs PAR2_active->Gs Activation ERK ERK1/2 PAR2_active->ERK Activation AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates TRPV4 TRPV4 PKA->TRPV4 Sensitizes/ Activates Inflammation_Pain Inflammation & Pain ERK->Inflammation_Pain Contributes to TRPV4->Inflammation_Pain Leads to MDL_101146 This compound MDL_101146->Neutrophil_Elastase Inhibits G A Prepare this compound Stock Solution (in DMSO) B Prepare Serial Dilutions of this compound A->B D Dispense Reagents into 96-well Plate B->D C Prepare Neutrophil Elastase Solution C->D E Pre-incubate at 37°C D->E F Add Substrate to Initiate Reaction E->F G Kinetic Measurement (Absorbance) F->G H Data Analysis: Calculate % Inhibition & IC50 G->H G Start Inconsistent or No Elastase Inhibition Q1 Is the this compound stock solution fresh? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are assay conditions (pH, temp) optimal? A1_Yes->Q2 Sol_A1 Prepare fresh stock and working solutions. A1_No->Sol_A1 End Re-run Experiment Sol_A1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the enzyme concentration in the linear range? A2_Yes->Q3 Sol_A2 Verify and adjust buffer pH and temperature. A2_No->Sol_A2 Sol_A2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No A3_Yes->End Sol_A3 Optimize enzyme concentration. A3_No->Sol_A3 Sol_A3->End

References

Technical Support Center: Overcoming Drug Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering drug resistance in their cell line experiments. While the principles discussed are broadly applicable, we will use the hypothetical context of resistance to a compound, "Mdl 101146," to illustrate key concepts and strategies.

Frequently Asked Questions (FAQs)

Q1: My cell line has become resistant to our lead compound, this compound. How can I confirm this resistance?

A1: The development of drug resistance should be quantitatively confirmed by comparing the half-maximal inhibitory concentration (IC50) between the parental (sensitive) and the suspected resistant cell line. A significant increase in the IC50 value for the compound in the resistant cell line indicates acquired resistance.[1] This can be determined using a cell viability assay, such as the MTT or CCK-8 assay.[2]

Q2: What are the common mechanisms of drug resistance in cancer cell lines?

A2: Cancer cells can develop resistance through various mechanisms, including:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell.[3][4]

  • Alterations in the drug target: Genetic mutations in the target protein can prevent the drug from binding effectively.

  • Activation of alternative signaling pathways: Cells can bypass the effects of a targeted therapy by activating other survival pathways.[5]

  • Enhanced DNA repair mechanisms: Increased capacity to repair DNA damage caused by chemotherapeutic agents can lead to resistance.[4]

  • Inhibition of apoptosis: Upregulation of anti-apoptotic proteins can prevent drug-induced cell death.

Q3: How can I investigate the specific mechanism of resistance in my this compound-resistant cell line?

A3: To identify the resistance mechanism, you can perform a series of experiments:

  • Gene and protein expression analysis: Use qPCR or Western blotting to check for the overexpression of known resistance-related genes, such as MDR1 (which codes for P-gp).[2]

  • Drug accumulation/efflux assays: Use fluorescent dyes or a labeled version of your compound to measure its intracellular concentration and efflux rate.

  • Sequencing of the drug target: If the target of this compound is known, sequence the corresponding gene in the resistant cells to identify potential mutations.

  • Pathway analysis: Use techniques like RNA sequencing or phospho-proteomics to identify upregulated signaling pathways in the resistant cells.

Troubleshooting Guides

Issue 1: Decreased Efficacy of this compound Over Time

Possible Cause: The cell line has developed resistance to this compound.

Troubleshooting Steps:

  • Confirm Resistance:

    • Perform a dose-response curve with this compound on both the parental and the suspected resistant cell line.

    • Calculate and compare the IC50 values. A significant increase confirms resistance.

  • Investigate Efflux Pump Involvement:

    • Treat the resistant cells with this compound in combination with a known P-gp inhibitor (e.g., Verapamil).

    • If the sensitivity to this compound is restored, it suggests that P-gp-mediated efflux is a major resistance mechanism.[3]

  • Explore Combination Therapies:

    • Combining therapeutic agents that target different pathways can often overcome resistance.[6][7]

    • For example, if this compound targets a specific kinase, consider combining it with an inhibitor of a parallel survival pathway, such as the PI3K/mTOR pathway.[8]

Issue 2: Cross-Resistance to Other Compounds

Possible Cause: The resistance mechanism is broad-spectrum, such as the overexpression of multidrug resistance (MDR) transporters.

Troubleshooting Steps:

  • Profile Drug Sensitivity:

    • Test the this compound-resistant cell line against a panel of other anti-cancer drugs with different mechanisms of action.

    • This will help determine the extent of cross-resistance.

  • Consider Nanoparticle Delivery:

    • Nanoparticle-based drug delivery systems can sometimes bypass efflux pumps and increase the intracellular concentration of the drug.[6][9]

  • Target the Resistance Mechanism Directly:

    • If a specific resistance mechanism is identified (e.g., upregulation of a particular signaling pathway), use a combination therapy that includes an inhibitor of that mechanism.

Data Presentation

Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines

Cell LineThis compound IC50 (nM)Resistance Fold-Change
Parental Cell Line50-
This compound-Resistant Subline 1150030
This compound-Resistant Subline 2250050

This table presents hypothetical data for illustrative purposes.

Table 2: Effect of P-gp Inhibitor on this compound IC50 in Resistant Cells

Cell LineTreatmentThis compound IC50 (nM)
This compound-Resistant Subline 1This compound alone1500
This compound-Resistant Subline 1This compound + Verapamil (10 µM)80

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cell Line

This protocol describes a method for generating a drug-resistant cell line through continuous exposure to a drug.[1][2]

Materials:

  • Parental cancer cell line

  • Culture medium and supplements

  • This compound

  • Cell counting solution (e.g., Trypan Blue)

  • Cell viability assay kit (e.g., MTT, CCK-8)

Procedure:

  • Determine the initial IC20: Perform a dose-response experiment to determine the concentration of this compound that inhibits cell growth by 20% (IC20).

  • Initial Exposure: Culture the parental cells in a medium containing the IC20 concentration of this compound.

  • Monitor and Subculture: Monitor the cells for growth. When the cells reach 80-90% confluency, subculture them into a fresh medium containing the same concentration of this compound.

  • Stepwise Dose Increase: Once the cells are proliferating steadily at the initial concentration, increase the concentration of this compound by 25-50%.

  • Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration over several months.

  • Characterize Resistance: Periodically, test the IC50 of the cell population to monitor the development of resistance.

  • Establish a Stable Resistant Line: Once a significant and stable increase in IC50 is achieved, the resistant cell line is established.

Protocol 2: Rhodamine 123 Efflux Assay for P-gp Activity

This assay measures the activity of P-gp by monitoring the efflux of the fluorescent substrate Rhodamine 123.

Materials:

  • Parental and resistant cell lines

  • Rhodamine 123

  • Verapamil (P-gp inhibitor)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and resuspend cells in a fresh medium.

  • Loading with Rhodamine 123: Incubate the cells with Rhodamine 123 for 30-60 minutes.

  • Efflux Period: Wash the cells and resuspend them in a fresh, dye-free medium. For the inhibitor control group, include Verapamil in the medium.

  • Incubation: Incubate the cells for 1-2 hours to allow for dye efflux.

  • Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer.

  • Data Analysis: Compare the fluorescence intensity between the parental and resistant cells, with and without the P-gp inhibitor. Lower fluorescence in the resistant cells (without inhibitor) indicates increased efflux.

Visualizations

experimental_workflow cluster_0 Problem Identification cluster_1 Mechanism Investigation cluster_2 Overcoming Resistance start Decreased Drug Efficacy confirm_resistance Confirm Resistance (IC50 Assay) start->confirm_resistance investigate_efflux Investigate Efflux Pumps (Rhodamine Assay) confirm_resistance->investigate_efflux sequence_target Sequence Drug Target confirm_resistance->sequence_target pathway_analysis Analyze Signaling Pathways confirm_resistance->pathway_analysis combination_therapy Combination Therapy investigate_efflux->combination_therapy nanoparticle_delivery Nanoparticle Delivery investigate_efflux->nanoparticle_delivery target_mechanism Target Resistance Mechanism sequence_target->target_mechanism pathway_analysis->combination_therapy

Caption: A logical workflow for troubleshooting and overcoming drug resistance in cell lines.

signaling_pathway cluster_drug_action Drug Action & Resistance cluster_overcoming_resistance Therapeutic Intervention Mdl_101146 This compound Target Cellular Target Mdl_101146->Target Inhibits Pgp P-glycoprotein (P-gp) Mdl_101146->Pgp Pumped out Cell_Death Apoptosis / Cell Cycle Arrest Target->Cell_Death Promotes Mdl_101146_out This compound (extracellular) Pgp->Mdl_101146_out Pgp_Inhibitor P-gp Inhibitor (e.g., Verapamil) Pgp_Inhibitor->Pgp Inhibits

Caption: A simplified diagram illustrating P-glycoprotein mediated drug efflux as a resistance mechanism.

mtor_pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_inhibition Therapeutic Targeting GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes mTOR_Inhibitor mTOR Inhibitor mTOR_Inhibitor->mTOR Inhibits

References

Mdl 101146 purity and quality control standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the purity, quality control, and experimental use of MDL 101146, a potent neutrophil elastase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic dipeptide that acts as a competitive and reversible inhibitor of human neutrophil elastase (HNE) with a Ki value of approximately 25 nM.[1][2] It is under investigation for its therapeutic potential in inflammatory diseases such as arthritis and respiratory conditions.

Q2: What is the primary mechanism of action for this compound?

A2: this compound functions by inhibiting neutrophil elastase, a serine protease that can degrade extracellular matrix proteins.[1] By inhibiting this enzyme, this compound may help to prevent tissue damage associated with inflammatory processes. Pancreatic elastase inhibition has been shown to impact the Protease-Activated Receptor 2 (PAR2) and mechano-signaling pathways, which are involved in regulating cell viability and proliferation. Given the similarities between elastases, this compound may exert its cellular effects through similar pathways.

Q3: What are the typical purity specifications for this compound?

A3: As specific certificates of analysis for this compound are not publicly available, the following table represents typical quality control standards for a research-grade synthetic dipeptide based on industry standards.

Quality Control Standards for this compound (Representative Data)

ParameterSpecificationAnalytical Method
Appearance White to off-white lyophilized solidVisual Inspection
Purity (HPLC) ≥98%Reverse-Phase HPLC
Identity Consistent with structureMass Spectrometry (MS)
Molecular Weight 632.62 g/mol (theoretical)Mass Spectrometry (MS)
Solubility Soluble in DMSO or DMFVisual Inspection
Residual Solvents To be reportedGas Chromatography (GC)
Water Content To be reportedKarl Fischer Titration

Q4: How should I store and handle this compound?

A4: this compound should be stored as a lyophilized powder at -20°C in a desiccated environment. For creating stock solutions, use anhydrous DMSO or DMF. Solutions are less stable than the lyophilized form and should be stored in aliquots at -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

HPLC Purity Analysis

Issue: Low Purity Detected in a New Batch of this compound

  • Possible Cause 1: Improper Storage or Handling. Exposure to moisture or elevated temperatures can lead to degradation.

    • Troubleshooting Step: Ensure the compound has been stored correctly. If degradation is suspected, obtain a new, verified batch.

  • Possible Cause 2: Suboptimal HPLC Method. The HPLC method may not be suitable for resolving all impurities.

    • Troubleshooting Step: Optimize the HPLC method. Adjust the gradient, mobile phase composition, or try a different column chemistry. Refer to the detailed experimental protocol below.

  • Possible Cause 3: Co-elution of Impurities. An impurity may be co-eluting with the main peak, artificially inflating the apparent purity.

    • Troubleshooting Step: Use a mass spectrometer (LC-MS) in conjunction with UV detection to identify any co-eluting species with different mass-to-charge ratios.[3]

Issue: Peak Tailing or Broadening in HPLC Chromatogram

  • Possible Cause 1: Column Overload. Injecting too much sample can lead to poor peak shape.

    • Troubleshooting Step: Reduce the injection volume or the concentration of the sample.

  • Possible Cause 2: Inappropriate Mobile Phase pH. The pH of the mobile phase can affect the ionization state of the peptide and its interaction with the stationary phase.

    • Troubleshooting Step: Adjust the pH of the mobile phase. For peptides, a mobile phase containing 0.1% trifluoroacetic acid (TFA) is commonly used to improve peak shape.

  • Possible Cause 3: Column Contamination or Degradation. Over time, HPLC columns can become contaminated or the stationary phase can degrade.

    • Troubleshooting Step: Wash the column with a strong solvent or replace the column if necessary.

Experimental Protocols

Protocol 1: Purity and Identity Verification of this compound by LC-MS

This protocol outlines a general method for verifying the purity and identity of this compound using liquid chromatography-mass spectrometry.

Materials:

  • This compound sample

  • HPLC-grade water with 0.1% formic acid (Mobile Phase A)

  • HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • LC-MS system with ESI source

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to 10 µg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-20 min: 5% B

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 100-1000

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

  • Data Analysis:

    • Integrate the peak area of the main compound in the total ion chromatogram (TIC) to determine purity.

    • Analyze the mass spectrum of the main peak to confirm the molecular weight of this compound (Expected [M+H]⁺ ≈ 633.6).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis MDL_Sample This compound Sample Stock_Solution 1 mg/mL Stock in DMSO MDL_Sample->Stock_Solution Dissolve Working_Solution 10 µg/mL in Mobile Phase A Stock_Solution->Working_Solution Dilute LC_MS LC-MS System Working_Solution->LC_MS Inject C18_Column C18 Column Gradient_Elution Gradient Elution ESI_MS ESI-MS Detection Chromatogram Chromatogram (TIC) ESI_MS->Chromatogram Mass_Spectrum Mass Spectrum ESI_MS->Mass_Spectrum Purity_Assessment Purity Assessment Chromatogram->Purity_Assessment Identity_Confirmation Identity Confirmation Mass_Spectrum->Identity_Confirmation

Caption: Experimental workflow for purity and identity verification of this compound.

Signaling_Pathway MDL_101146 This compound Elastase Neutrophil Elastase MDL_101146->Elastase Inhibits ECM Extracellular Matrix (e.g., Elastin) Elastase->ECM Degrades PAR2 PAR2 Receptor Elastase->PAR2 Cleaves/Activates Cell_Viability Cell Viability & Proliferation PAR2->Cell_Viability Regulates Mechano_Signaling Mechano-Signaling (e.g., FAK, Paxillin) Mechano_Signaling->Cell_Viability Regulates

References

Long-term stability of Mdl 101146 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability, handling, and experimental use of Mdl 101146, a dipeptide inhibitor of pancreatic elastase.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of this compound?

A1: It is recommended to initially dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[1] For aqueous-based assays, this stock can then be serially diluted in the appropriate assay buffer. It is advisable to make initial dilutions in DMSO before the final dilution into your aqueous medium to prevent precipitation.

Q2: How should I store the lyophilized powder and prepared solutions of this compound?

A2: Lyophilized this compound is stable for weeks to months at room temperature, but for long-term storage, it should be kept at -20°C or colder in a desiccator.[2] Once dissolved, it is highly recommended to prepare single-use aliquots of your stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles.[2][3][4][5][6] Peptide solutions have a limited shelf life.[2]

Q3: Can I store this compound in an aqueous buffer for an extended period?

A3: Long-term storage of peptide solutions is generally not recommended due to the risk of degradation, such as hydrolysis and oxidation.[3][7] If temporary storage in an aqueous buffer is necessary, ensure the pH is between 5 and 7 and store at -20°C.[6] For any unused portion of a thawed aliquot, it is best to discard it.

Q4: My this compound solution appears cloudy. What should I do?

A4: Cloudiness or precipitation can indicate that the compound has fallen out of solution. This can happen when diluting a DMSO stock directly into an aqueous buffer. To avoid this, perform serial dilutions in DMSO first before the final dilution in your experimental buffer. If solubility issues persist, gentle warming (not exceeding 40°C) or sonication may aid in dissolution.[1][8]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Inconsistent or unexpected results in enzyme inhibition assay Improper thawing of components.Ensure all reagents, including this compound solution, are completely thawed and gently mixed before use.[9]
Incorrect enzyme or substrate concentration.Verify the concentrations of pancreatic elastase and the substrate to ensure they are within the optimal range for the assay.
This compound degradation.Prepare fresh dilutions of this compound from a properly stored stock aliquot for each experiment. Avoid using previously thawed solutions.
Low inhibitory activity observed Incorrect buffer pH.Optimize the pH of the assay buffer, as peptide stability and enzyme activity can be pH-dependent.[7]
Presence of interfering substances.Ensure that the sample preparation does not introduce substances that could interfere with the assay, such as high concentrations of salts or certain detergents.[9][10]
Precipitation of this compound during experiment Poor solubility in the aqueous assay buffer.Decrease the final concentration of this compound. Ensure the final DMSO concentration is kept low (typically ≤0.1%) and consistent across all samples, including controls.
Exceeded solubility limit upon dilution.Perform serial dilutions of the DMSO stock solution in DMSO before the final dilution into the aqueous buffer.

Long-Term Stability of this compound in Solution (Illustrative Data)

Disclaimer: The following data are illustrative and based on general principles of peptide stability. Actual stability of this compound may vary.

Table 1: Estimated Percentage of Intact this compound in DMSO Stock Solution (10 mM)

Storage Temperature1 Month3 Months6 Months12 Months
-80°C >99%>99%~98%~97%
-20°C >99%~98%~95%~90%
4°C ~95%~85%~70%<50%
Room Temperature ~80%<60%<40%<20%

Table 2: Estimated Percentage of Intact this compound in Aqueous Buffer (pH 7.4) with 0.1% DMSO

Storage Temperature24 Hours1 Week1 Month
-20°C >99%~97%~90%
4°C ~98%~90%~75%
Room Temperature ~95%~80%<60%

Experimental Protocols

Protocol for Assessing Pancreatic Elastase Inhibition by this compound
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a working solution of human pancreatic elastase in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Prepare a solution of a suitable fluorogenic substrate for pancreatic elastase (e.g., MeOSuc-AAPV-AMC) in the assay buffer.

  • Assay Procedure:

    • Perform serial dilutions of the this compound stock solution in DMSO.

    • Further dilute the this compound dilutions in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.

    • Add the diluted this compound solutions to the wells of a microplate.

    • Add the pancreatic elastase solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Monitor the fluorescence signal at regular intervals using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percentage of inhibition relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

Pancreatic_Elastase_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pancreatic Elastase Pancreatic Elastase PAR2 PAR2 Pancreatic Elastase->PAR2 Cleavage & Activation Integrins Integrins Pancreatic Elastase->Integrins Modulation G_protein G Protein Activation PAR2->G_protein Focal_Adhesion_Kinase Focal Adhesion Kinase (FAK) Integrins->Focal_Adhesion_Kinase ERK12 ERK1/2 Phosphorylation G_protein->ERK12 Downstream_Signaling Downstream Signaling ERK12->Downstream_Signaling Focal_Adhesion_Kinase->Downstream_Signaling Mdl_101146 This compound Mdl_101146->Pancreatic Elastase Inhibition Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (this compound, Enzyme, Substrate) serial_dilution Serial Dilution of this compound prep_reagents->serial_dilution add_inhibitor Add this compound to Plate serial_dilution->add_inhibitor add_enzyme Add Pancreatic Elastase & Pre-incubate add_inhibitor->add_enzyme add_substrate Add Substrate to Initiate Reaction add_enzyme->add_substrate monitor_signal Monitor Signal (e.g., Fluorescence) add_substrate->monitor_signal calc_rate Calculate Reaction Rates monitor_signal->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition plot_data Plot Data & Calculate IC50 calc_inhibition->plot_data

References

Validation & Comparative

A Comparative Guide to Neutrophil Elastase Inhibitors: Mdl 101146 vs. GW-311616

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent inhibitors of human neutrophil elastase (HNE), Mdl 101146 and GW-311616. Human neutrophil elastase is a serine protease implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome. The development of potent and specific HNE inhibitors is a key area of research for therapeutic intervention in these conditions. This document summarizes key quantitative data, presents detailed experimental methodologies, and visualizes relevant biological pathways and workflows to aid researchers in selecting the appropriate inhibitor for their studies.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for this compound and GW-311616, providing a direct comparison of their potency against human neutrophil elastase.

ParameterThis compoundGW-311616Reference
Target Human Neutrophil Elastase (HNE)Human Neutrophil Elastase (HNE)[1]
Inhibitor Class Peptide-based (Dipeptide)Non-peptide (trans-lactam)[1][2]
Mechanism of Action Competitive, ReversiblePotent, Selective, Long-duration[1][3]
Ki (HNE) 25 nM0.31 nM[1][3]
IC50 (HNE) Not explicitly found22 nM[3]
Oral Bioavailability Orally activeOrally bioavailable[1][3]

Signaling Pathway of Neutrophil Elastase Inhibition

Neutrophil elastase, released from activated neutrophils at sites of inflammation, degrades components of the extracellular matrix, such as elastin. This activity contributes to tissue damage and the inflammatory cascade. Inhibitors like this compound and GW-311616 directly bind to the active site of HNE, preventing its proteolytic activity and thereby mitigating its pathological effects.

Neutrophil_Elastase_Inhibition cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Pathological Effect cluster_3 Therapeutic Intervention Neutrophil Neutrophil Neutrophil_Activation Neutrophil_Activation Neutrophil->Neutrophil_Activation activates HNE_Release HNE_Release Neutrophil_Activation->HNE_Release leads to HNE Human Neutrophil Elastase (HNE) HNE_Release->HNE Elastin_Degradation Elastin_Degradation HNE->Elastin_Degradation catalyzes Tissue_Damage Tissue_Damage Elastin_Degradation->Tissue_Damage results in Inhibitors This compound GW-311616 Inhibitors->HNE inhibit

Caption: Inhibition of the HNE pathological pathway.

Experimental Protocols

This section provides a detailed methodology for a common in vitro assay used to determine the inhibitory activity of compounds against human neutrophil elastase.

Human Neutrophil Elastase (HNE) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of a test compound (e.g., this compound or GW-311616) against purified human neutrophil elastase.

Materials:

  • Purified Human Neutrophil Elastase (HNE)

  • HNE substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide

  • Assay Buffer: 0.1 M Tris-HCl, pH 7.5

  • Test compounds (this compound, GW-311616) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the HNE substrate in the assay buffer.

    • Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

    • Prepare a working solution of HNE in the assay buffer. The final concentration should be chosen to give a linear rate of substrate hydrolysis over the measurement period.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Test compound dilution (or solvent for control wells)

      • HNE working solution

    • Mix gently and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the HNE substrate solution to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes). The increase in absorbance is due to the release of p-nitroaniline upon substrate cleavage.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well from the linear portion of the absorbance versus time curve.

    • Plot the percentage of HNE inhibition (relative to the solvent control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

    • The Ki value can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Michaelis-Menten constant (Km) of the substrate is known.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for screening and characterizing neutrophil elastase inhibitors.

Inhibitor_Screening_Workflow Start Start: Inhibitor Candidates Primary_Screening Primary Screening (High-Throughput Assay) Start->Primary_Screening Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Compounds->Dose_Response Potent_Inhibitors Potent Inhibitors Dose_Response->Potent_Inhibitors Mechanism_of_Action Mechanism of Action Studies (e.g., Ki Determination) Potent_Inhibitors->Mechanism_of_Action Lead_Compounds Lead Compounds Mechanism_of_Action->Lead_Compounds In_Vivo_Studies In Vivo Efficacy and Pharmacokinetic Studies Lead_Compounds->In_Vivo_Studies End End: Preclinical Candidate In_Vivo_Studies->End

References

A Head-to-Head Comparison of Mdl 101146 and BAY-85-8501 in the Inhibition of Neutrophil Elastase

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic interventions for inflammatory diseases, the inhibition of human neutrophil elastase (HNE) has emerged as a promising strategy. HNE, a serine protease released by neutrophils, plays a critical role in the degradation of extracellular matrix proteins and the propagation of inflammatory responses. Consequently, the development of potent and selective HNE inhibitors is of significant interest to researchers and clinicians. This guide provides a detailed comparison of two such inhibitors, Mdl 101146 and BAY-85-8501, focusing on their performance, mechanism of action, and supporting experimental data.

At a Glance: Key Performance Indicators

A direct comparison of this compound and BAY-85-8501 reveals significant differences in their inhibitory potency against human neutrophil elastase. BAY-85-8501 exhibits substantially higher potency, with an IC50 value in the picomolar range, indicating a much stronger inhibition of the enzyme compared to this compound, which has a Ki in the nanomolar range.

ParameterThis compoundBAY-85-8501
Inhibitory Potency Ki: 25 nMIC50: 65 pM
Mechanism of Action Competitive, ReversibleSelective, Reversible, Induced-fit binding
Oral Bioavailability Orally active[1]Orally active
Clinical Development Preclinical studiesPhase IIa clinical trials completed[2][3][4]

Mechanism of Action: A Tale of Two Inhibitors

This compound is characterized as an orally active, competitive, and reversible inhibitor of human neutrophil elastase.[1] Its mechanism relies on directly competing with the natural substrate of HNE for binding to the active site of the enzyme. As a dipeptide-based molecule, it mimics the structure of the substrate, thereby blocking its access and preventing the downstream proteolytic cascade.

BAY-85-8501 , on the other hand, employs a more sophisticated "induced-fit" binding mechanism.[5] This potent and selective inhibitor interacts with the S1 and S2 pockets of HNE, causing a conformational change in the enzyme that locks the inhibitor in place.[5] This results in a highly stable and potent inhibition of elastase activity.

Experimental Data and Protocols

The determination of the inhibitory potential of these compounds relies on robust in vitro assays. While direct comparative studies are not publicly available, the following outlines a typical experimental protocol for assessing human neutrophil elastase inhibition.

In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of HNE.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • Fluorogenic or chromogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compounds (this compound, BAY-85-8501)

  • 96-well microplate

  • Microplate reader (fluorometer or spectrophotometer)

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.

  • Enzyme and Substrate Preparation: Dilute the HNE and the substrate to their optimal working concentrations in the assay buffer.

  • Assay Reaction:

    • Add a defined volume of the assay buffer to each well of the 96-well plate.

    • Add the test compound dilutions to the respective wells.

    • Add the HNE solution to all wells except the negative control.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the HNE substrate to all wells.

  • Data Acquisition: Monitor the change in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis: Calculate the percentage of HNE inhibition for each compound concentration. Determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) or Ki (the inhibition constant) by fitting the data to a suitable dose-response curve.

dot

Caption: Workflow for HNE Inhibition Assay.

Signaling Pathways and Therapeutic Implications

Neutrophil elastase is a key player in the inflammatory cascade, particularly in lung diseases such as Chronic Obstructive Pulmonary Disease (COPD) and Acute Lung Injury (ALI). Its pathological effects are mediated through several signaling pathways.

dot

Elastase_Signaling_Pathway cluster_trigger Inflammatory Stimuli cluster_cellular Cellular Response cluster_downstream Downstream Effects cluster_inhibitors Inhibitor Intervention Infection Infection / Injury Neutrophil_Activation Neutrophil Activation Infection->Neutrophil_Activation Elastase_Release Neutrophil Elastase Release Neutrophil_Activation->Elastase_Release ECM_Degradation Extracellular Matrix Degradation (Elastin, Collagen) Elastase_Release->ECM_Degradation Cytokine_Release Pro-inflammatory Cytokine Release Elastase_Release->Cytokine_Release Epithelial_Injury Epithelial Cell Injury Elastase_Release->Epithelial_Injury ECM_Degradation->Epithelial_Injury Loss of structural integrity Cytokine_Release->Epithelial_Injury Amplified inflammation Mdl_101146 This compound Mdl_101146->Elastase_Release Inhibits BAY_85_8501 BAY-85-8501 BAY_85_8501->Elastase_Release Inhibits

Caption: Elastase-mediated inflammatory pathway.

By inhibiting neutrophil elastase, both this compound and BAY-85-8501 can theoretically mitigate these detrimental effects. The significantly higher potency of BAY-85-8501 suggests it may be effective at lower concentrations, potentially reducing the risk of off-target effects.

Clinical Relevance and Future Directions

While both molecules show promise as HNE inhibitors, their progression through the drug development pipeline differs significantly. This compound has been evaluated in preclinical models for conditions like arthritis and hemorrhage. In contrast, BAY-85-8501 has advanced to Phase IIa clinical trials for non-cystic fibrosis bronchiectasis.[2][4] The results of this trial indicated that BAY-85-8501 was generally safe and well-tolerated.[2][4] While it did not show significant changes in lung function or health status within the 28-day treatment period, it did demonstrate a significant decrease in HNE activity in the blood after a zymosan challenge.[2]

Conclusion

In the comparative analysis of this compound and BAY-85-8501, BAY-85-8501 emerges as the more potent inhibitor of human neutrophil elastase, with a picomolar IC50 value. Its induced-fit binding mechanism likely contributes to this high affinity. Furthermore, BAY-85-8501 has progressed further in clinical development, with safety and tolerability data available from a Phase IIa study. While this compound remains a relevant tool for preclinical research, the data to date suggests that BAY-85-8501 holds greater promise for clinical applications in the treatment of elastase-driven inflammatory diseases. Further long-term studies are needed to fully evaluate the therapeutic efficacy of BAY-85-8501.

References

Head-to-Head Comparison: Mdl 101146 and DMP 777 as Neutrophil Elastase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of two prominent research compounds, Mdl 101146 and DMP 777, both recognized as inhibitors of human neutrophil elastase (HNE). This document is intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory diseases and the development of novel therapeutics targeting serine proteases.

Introduction to the Compounds

This compound is a competitive and reversible inhibitor of human neutrophil elastase. It is a dipeptide-based compound that has been investigated for its potential therapeutic effects in inflammatory conditions where neutrophil elastase is implicated.

DMP 777 is also characterized as a potent and selective inhibitor of human leukocyte elastase[1][2][3][4]. However, a significant body of research has focused on its potent off-target effect as a protonophore, leading to acute parietal cell necrosis in the stomach. This action is independent of its elastase inhibition and has been widely used to induce experimental atrophic gastritis and spasmolytic polypeptide-expressing metaplasia (SPEM) in animal models[5][6].

Quantitative Performance Data

A direct head-to-head comparative study of this compound and DMP 777 is not available in the reviewed literature. However, key quantitative data for their inhibitory activity against human neutrophil elastase (HNE) has been compiled from individual studies.

ParameterThis compoundDMP 777Reference(s)
Target Enzyme Human Neutrophil Elastase (HNE)Human Leukocyte Elastase (HLE)
Mechanism of Action Competitive, Reversible InhibitorInhibitor
Inhibitory Potency (Ki) 25 nMNot explicitly found in the searched literature. Described as a "potent" inhibitor. One study included it in a panel with Ki values ranging from 13-130 µM, but the specific value was not provided.[7]

Note: The lack of a definitive Ki or IC50 value for DMP 777 against human neutrophil elastase in the available literature represents a significant gap in enabling a direct quantitative comparison of potency with this compound.

Selectivity Profile

Detailed selectivity profiles for this compound and DMP 777 against a broad panel of other serine proteases or different classes of proteases were not available in the reviewed literature. While DMP 777 is described as "selective," quantitative data to support this is not provided.

Experimental Protocols

Determination of Inhibitory Constant (Ki) for a Competitive Inhibitor of Human Neutrophil Elastase

This protocol outlines a general method for determining the Ki value for a competitive inhibitor of HNE using a fluorogenic substrate.

1. Materials:

  • Human Neutrophil Elastase (HNE), purified
  • Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
  • Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)
  • Test Inhibitor (this compound or DMP 777)
  • 96-well black microplate
  • Fluorescence microplate reader with excitation/emission wavelengths suitable for the fluorogenic substrate (e.g., Ex/Em = 380/500 nm for AMC-based substrates)

2. Experimental Procedure:

  • Enzyme and Substrate Preparation:
  • Prepare a stock solution of HNE in assay buffer.
  • Prepare a range of substrate concentrations bracketing the known or estimated Km value for the chosen substrate.
  • Inhibitor Preparation:
  • Prepare a series of dilutions of the test inhibitor in assay buffer.
  • Assay Execution:
  • To the wells of the 96-well plate, add a fixed concentration of HNE.
  • Add varying concentrations of the test inhibitor to the appropriate wells. Include a control with no inhibitor.
  • Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow for binding equilibrium to be reached.
  • Initiate the enzymatic reaction by adding the various concentrations of the fluorogenic substrate to the wells.
  • Immediately begin monitoring the increase in fluorescence over time using the microplate reader. Collect data at regular intervals.
  • Data Analysis:
  • Determine the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots for each substrate and inhibitor concentration.
  • Plot the initial velocities against the substrate concentrations for each inhibitor concentration to generate a series of Michaelis-Menten curves.
  • Use non-linear regression analysis to fit the data to the competitive inhibition model of the Michaelis-Menten equation to determine the Vmax and the apparent Km (Km_app) for each inhibitor concentration.
  • The Ki can be calculated from the relationship between Km_app, Km (from the no-inhibitor control), and the inhibitor concentration ([I]) using the Cheng-Prusoff equation for competitive inhibition: Ki = [I] / ((Km_app / Km) - 1). Alternatively, global non-linear regression can be used to fit all data simultaneously to directly obtain the Ki value[8][9].

Diagram of Experimental Workflow for Ki Determination

experimental_workflow prep Prepare Reagents: - HNE Enzyme - Substrate Dilutions - Inhibitor Dilutions incubation Pre-incubate HNE with Inhibitor prep->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Fluorescence (Kinetic Read) reaction->measurement analysis Calculate Initial Velocities measurement->analysis plotting Plot Michaelis-Menten Curves analysis->plotting fitting Non-linear Regression (Competitive Inhibition Model) plotting->fitting result Determine Ki Value fitting->result

Workflow for determining the inhibitory constant (Ki).

Signaling Pathways

Neutrophil elastase, beyond its role in extracellular matrix degradation, can significantly influence cellular signaling pathways, contributing to the inflammatory response. Inhibition of neutrophil elastase is therefore expected to modulate these downstream signaling events.

One of the key pathways impacted by neutrophil elastase is the Toll-like receptor 4 (TLR4)-NF-κB signaling cascade [10][11][12]. Neutrophil elastase can upregulate the expression of TLR4, a receptor crucial for recognizing pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Activation of TLR4 initiates a signaling cascade through adaptor proteins like MyD88, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to the promoters of pro-inflammatory genes, driving the expression of cytokines, chemokines (such as IL-8), and adhesion molecules, thereby amplifying the inflammatory response[13].

By inhibiting neutrophil elastase, compounds like this compound and DMP 777 would be expected to attenuate this pro-inflammatory signaling loop. This would lead to reduced TLR4-mediated signaling, decreased NF-κB activation, and a subsequent reduction in the production of inflammatory mediators. It is important to note that for DMP 777, this effect would be related to its on-target elastase inhibition and is distinct from the cellular consequences of its protonophore activity.

Diagram of Neutrophil Elastase-Modulated Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (e.g., IL-8, TNF-α) DNA->Genes Transcription Inflammation Inflammation Genes->Inflammation NE Neutrophil Elastase NE->TLR4 Upregulates Inhibitor This compound / DMP 777 Inhibitor->NE

Neutrophil elastase modulation of the TLR4-NF-κB signaling pathway.

Conclusion

References

Validating the Inhibitory Effect of Mdl 101146 on Human Neutrophil Elastase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational human neutrophil elastase (HNE) inhibitor, Mdl 101146, with other alternative inhibitors. The information is supported by available experimental data to aid in the evaluation of its potential as a therapeutic agent.

Introduction to this compound

This compound is an orally active, potent inhibitor of human neutrophil elastase, a serine protease implicated in the pathology of various inflammatory diseases. It belongs to the class of peptidyl pentafluoroethyl ketones.[1][2] Early research identified this compound as a compound with a promising inhibitory constant (Ki) and in vivo efficacy.

Comparative Analysis of HNE Inhibitors

While direct head-to-head comparative studies of this compound against a wide range of commercially available or clinically evaluated HNE inhibitors are limited, this section presents available data to facilitate a comparative assessment.

In Vitro Inhibitory Potency

The following table summarizes the in vitro inhibitory potency of this compound and other selected HNE inhibitors. It is important to note that the experimental conditions for determining these values may have varied across different studies.

InhibitorClassKi (nM)IC50 (nM)
This compound Peptidyl Ketone25-
Sivelestat (ONO-5046) Acyl-enzyme inhibitor20044
Alvelestat -9.47.9 (pIC50)
Tiprelestat ---
TEI-8362 -1.381.9
Lonodelestat (POL6014) Peptide--
BAY-678 ---
MSACK Peptide Chloromethyl Ketone-20,300

Data compiled from multiple sources. Conditions may vary.

Pharmacological and Pharmacokinetic Profile of this compound and Analogs

A 1995 study evaluated the pharmacological and pharmacokinetic properties of this compound and its structural analogs. The data from this study is summarized below, providing a direct comparison under the same experimental conditions.

CompoundKi (nM)In Situ Absorption (% dose)Metabolic Stability (% remaining after 2h)
This compound 2510.585
MDL 102,111 17025.155
MDL 102,823 3515.670
MDL 100,948A 6012.345

Source: Adapted from a 1995 pharmacological evaluation of peptidyl inhibitors of HNE.[1]

Human Neutrophil Elastase Signaling Pathways

HNE is involved in multiple signaling cascades that contribute to inflammation and tissue damage. Understanding these pathways is crucial for the development of targeted inhibitors.

HNE_Signaling_Pathway cluster_MUC1 MUC1 Transcription Pathway cluster_PI3K PI3K/Akt Pathway cluster_ERK ERK Pathway (Airway Smooth Muscle) HNE1 HNE PKCdelta PKCδ HNE1->PKCdelta Duox1 Duox1 PKCdelta->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE TNFa TNF-α TACE->TNFa TNFR1 TNFR1 TNFa->TNFR1 ERK12 ERK1/2 TNFR1->ERK12 Sp1 Sp1 ERK12->Sp1 MUC1 MUC1 Gene Transcription Sp1->MUC1 HNE2 HNE PI3K PI3K HNE2->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Decreased Apoptosis Akt->Proliferation HNE3 HNE ERK_ASM ERK HNE3->ERK_ASM CyclinD1 Cyclin D1 ERK_ASM->CyclinD1 ASM_Proliferation ASM Cell Proliferation CyclinD1->ASM_Proliferation

Caption: Key signaling pathways activated by Human Neutrophil Elastase (HNE).

Experimental Protocols

In Vitro HNE Inhibition Assay (Fluorometric Method)

This protocol outlines a general procedure for determining the inhibitory activity of compounds against HNE using a fluorogenic substrate.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • HNE Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO)

  • Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Test inhibitors (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission ~380/500 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of HNE in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in assay buffer.

    • Prepare serial dilutions of the test inhibitor in assay buffer. Ensure the final solvent concentration is consistent across all wells.

  • Assay Protocol:

    • To each well of the 96-well plate, add:

      • Assay Buffer

      • Test inhibitor at various concentrations (or vehicle control)

      • HNE enzyme solution

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the fluorogenic substrate to each well.

    • Immediately begin kinetic measurement of fluorescence intensity at regular intervals for a defined period (e.g., 30 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

HNE_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_measurement Measurement & Analysis Reagents Prepare HNE, Substrate, and Inhibitor Solutions Plate Add Buffer, Inhibitor, and HNE to 96-well Plate Reagents->Plate Incubate Incubate for Inhibitor-Enzyme Interaction Plate->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure Kinetic Measurement of Fluorescence Add_Substrate->Measure Analyze Calculate Reaction Rates and % Inhibition Measure->Analyze IC50 Determine IC50 Value Analyze->IC50

Caption: Experimental workflow for HNE inhibition assay.

Logical Comparison of Inhibitor Characteristics

The selection of an appropriate HNE inhibitor for research or therapeutic development depends on a variety of factors beyond simple in vitro potency.

Inhibitor_Comparison cluster_attributes Key Attributes Mdl_101146 This compound Potency In Vitro Potency (Ki / IC50) Mdl_101146->Potency High (nM) Oral_Activity Oral Bioavailability Mdl_101146->Oral_Activity Demonstrated Clinical_Data Clinical Trial Data Mdl_101146->Clinical_Data Limited Selectivity Selectivity vs. Other Proteases Sivelestat Sivelestat Sivelestat->Potency Moderate Sivelestat->Oral_Activity IV only Sivelestat->Clinical_Data Approved in some countries Alvelestat Alvelestat Alvelestat->Potency High (nM) Alvelestat->Oral_Activity Yes Alvelestat->Clinical_Data Phase II Other_Inhibitors Other Preclinical Inhibitors Other_Inhibitors->Potency Variable Other_Inhibitors->Oral_Activity Variable Other_Inhibitors->Clinical_Data Mostly Preclinical

Caption: Logical comparison of key attributes for HNE inhibitors.

Conclusion

This compound demonstrates potent in vitro inhibition of HNE and oral activity in preclinical models. The available data from the mid-1995 suggests it was a promising candidate within its chemical series, exhibiting favorable metabolic stability compared to some of its analogs.[1] However, the lack of extensive, direct comparative studies with more recent and clinically advanced HNE inhibitors, such as Sivelestat and Alvelestat, makes a definitive assessment of its relative therapeutic potential challenging. Further research would be necessary to fully validate its efficacy and safety profile against current standards. This guide provides a foundational comparison based on the publicly available scientific literature to inform further investigation and development efforts in the field of HNE inhibition.

References

Benchmarking Mdl 101146: A Comparative Analysis Against Novel Elastase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the benchmark elastase inhibitor, Mdl 101146, against two novel, clinically relevant elastase inhibitors: Sivelestat and AZD9668. The following data and experimental protocols are intended for researchers, scientists, and drug development professionals engaged in the study of elastase-mediated inflammatory diseases.

Quantitative Comparison of Inhibitor Potency

The inhibitory activities of this compound, Sivelestat, and AZD9668 against human neutrophil elastase (HNE) are summarized below. These values represent key benchmarks for evaluating inhibitor efficacy.

InhibitorTarget ElastaseIC50 (nM)Ki (nM)Inhibition Type
This compound Human Neutrophil ElastaseNot Reported25Competitive, Reversible[1]
Sivelestat Human Neutrophil Elastase44200Competitive[1]
AZD9668 Human Neutrophil Elastase~12.6 (pIC50 = 7.9)9.4Reversible

Experimental Protocols

The following is a representative protocol for determining the inhibitory activity of compounds against human neutrophil elastase, based on commonly cited methodologies.

In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) of test compounds against HNE.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • Fluorogenic substrate: MeOSuc-Ala-Ala-Pro-Val-AMC (N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-Amino-4-methylcoumarin)[2][3]

  • Assay Buffer: Typically a Tris-HCl or HEPES buffer at physiological pH (e.g., pH 7.5) containing NaCl and a non-ionic detergent like Triton X-100.

  • Test compounds (this compound, Sivelestat, AZD9668) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well black microplates, suitable for fluorescence measurements.

  • Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm.[4]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of HNE in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer. The final substrate concentration should be at or near its Michaelis-Menten constant (Km) for HNE.

    • Prepare serial dilutions of the test compounds in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).

  • Assay Protocol:

    • To each well of the 96-well plate, add the test compound at various concentrations. Include wells with vehicle control (solvent only) and a positive control (a known elastase inhibitor).

    • Add HNE to all wells except for the blank (substrate only) and incubate for a pre-determined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin monitoring the increase in fluorescence over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of the inhibitor.

    • Plot the percentage of HNE inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

    • The inhibitor constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Km of the substrate is known.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key biological pathways and experimental workflows relevant to the study of elastase inhibitors.

G cluster_0 Neutrophil Activation and Elastase Release cluster_1 Extracellular Matrix Degradation Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil Activation Azurophilic Granules Azurophilic Granules Neutrophil->Azurophilic Granules Degranulation Neutrophil Elastase (NE) Neutrophil Elastase (NE) Azurophilic Granules->Neutrophil Elastase (NE) Release Elastin Elastin Neutrophil Elastase (NE)->Elastin Degrades Collagen Collagen Neutrophil Elastase (NE)->Collagen Degrades Proteoglycans Proteoglycans Neutrophil Elastase (NE)->Proteoglycans Degrades Tissue Damage Tissue Damage Elastin->Tissue Damage Collagen->Tissue Damage Proteoglycans->Tissue Damage

Caption: Neutrophil activation and subsequent elastase-mediated tissue damage.

G Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Serial Dilution of Inhibitors Serial Dilution of Inhibitors Prepare Reagents->Serial Dilution of Inhibitors Pre-incubation Pre-incubation Serial Dilution of Inhibitors->Pre-incubation Add HNE & Inhibitor Add Substrate Add Substrate Pre-incubation->Add Substrate Kinetic Reading Kinetic Reading Add Substrate->Kinetic Reading Data Analysis Data Analysis Kinetic Reading->Data Analysis End End Data Analysis->End Determine IC50/Ki

Caption: Experimental workflow for the HNE inhibition assay.

G cluster_0 Neutrophil Elastase Signaling Cascade cluster_1 Inhibitor Action NE Neutrophil Elastase PAR2 Protease-Activated Receptor 2 NE->PAR2 Cleavage and Activation G_protein G-protein Coupling PAR2->G_protein Downstream Downstream Signaling (e.g., MAPK, NF-κB) G_protein->Downstream Inflammation Inflammation Downstream->Inflammation Pro-inflammatory Gene Expression Inhibitor This compound Sivelestat AZD9668 Inhibitor->NE Inhibition

Caption: Simplified signaling pathway of neutrophil elastase-induced inflammation.

References

In Vivo Efficacy of Elastase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of several key elastase inhibitors. The data presented is compiled from various preclinical and clinical studies, offering insights into their therapeutic potential in inflammatory and tissue-destructive diseases.

Comparative Efficacy of Elastase Inhibitors

The following table summarizes the in vivo efficacy of four prominent elastase inhibitors—Sivelestat, AZD9668, Elafin, and Alpha-1 Antitrypsin (AAT)—across different animal models of disease. It is important to note that the data are derived from separate studies with distinct experimental designs, which should be considered when making comparisons.

InhibitorAnimal ModelDisease ModelKey Efficacy EndpointObserved Effect
Sivelestat RatVentilator-Induced Lung InjuryNeutrophil count in Bronchoalveolar Lavage Fluid (BALF)Pretreatment with Sivelestat significantly attenuated the increase in neutrophil count in BALF compared to the vehicle group in a high-tidal volume ventilation model.[1]
AZD9668 MouseAcute Cigarette Smoke ExposureNeutrophil count in Bronchoalveolar Lavage Fluid (BALF)Oral administration of AZD9668 reduced the inflammatory response to cigarette smoke, as indicated by a reduction in BAL neutrophils.[2][3][4]
Elafin RatPulmonary Hypertension (Sugen/Hypoxia-induced)Right Ventricular Systolic Pressure (RVSP)In rats with established pulmonary hypertension, elafin treatment significantly reduced Right Ventricular Systolic Pressure (RVSP) compared to the vehicle-treated group.[5]
Alpha-1 Antitrypsin (AAT) MouseCigarette Smoke-Induced EmphysemaMean Linear Intercept (Lm)In mice exposed to cigarette smoke for 6 months, those deficient in alpha-1-antitrypsin (pallid mice) showed a significant increase in mean linear intercept, a measure of airspace enlargement, which was less pronounced in wild-type mice with normal AAT levels.[6][7][8][9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative protocols for two common animal models used to evaluate the efficacy of elastase inhibitors.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Rats

This model is widely used to screen for anti-inflammatory compounds.

  • Animal Model: Male Sprague-Dawley or Wistar rats (200-250g) are commonly used.[10][11]

  • Induction of ALI: A single intratracheal instillation of lipopolysaccharide (LPS) from Escherichia coli is administered.[10][11][12] The dosage can range from 3 to 10 mg/kg.[11][12]

  • Test Substance Administration: The elastase inhibitor (e.g., Sivelestat) or vehicle is typically administered intravenously or intraperitoneally before or after the LPS challenge.

  • Endpoint Assessment: At a predetermined time point (e.g., 4-24 hours) after LPS instillation, animals are euthanized.[13] Bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell infiltration (total and differential cell counts) and protein concentration (as an indicator of vascular permeability).[14] Lung tissue is harvested for histological examination (to assess lung injury scores) and measurement of myeloperoxidase (MPO) activity (as a marker of neutrophil accumulation).[15]

Cigarette Smoke-Induced Emphysema in Mice

This model is relevant for studying chronic obstructive pulmonary disease (COPD).

  • Animal Model: Various mouse strains are used, with C57BL/6 being a common choice due to its susceptibility to smoke-induced emphysema.[16]

  • Induction of Emphysema: Mice are exposed to whole-body or nose-only cigarette smoke for a prolonged period, typically 3 to 6 months.[16][17] The exposure regimen usually involves daily sessions of a set number of cigarettes.

  • Test Substance Administration: The elastase inhibitor (e.g., Alpha-1 Antitrypsin) or placebo is administered throughout the smoke exposure period. Administration routes can include intraperitoneal injection or inhalation.

  • Endpoint Assessment: Following the exposure period, lung function tests may be performed. The primary endpoint for emphysema is the morphometric analysis of lung tissue to determine the mean linear intercept (Lm), which quantifies the average size of the airspaces.[6][7][8][9][18][19] An increase in Lm indicates alveolar destruction.

Visualizing Mechanisms and Workflows

Neutrophil Elastase-Mediated Inflammatory Signaling Pathway

Neutrophil elastase (NE) plays a critical role in the inflammatory cascade by cleaving various substrates, leading to tissue damage and amplification of the inflammatory response. The following diagram illustrates a simplified signaling pathway initiated by NE.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling (Macrophage / Epithelial Cell) NE Neutrophil Elastase (NE) ECM Extracellular Matrix (e.g., Elastin) NE->ECM Degradation Cytokine_Receptor Cytokine/Chemokine Receptors NE->Cytokine_Receptor Activation Pro_Cytokine Pro-inflammatory Pro-Cytokines NE->Pro_Cytokine Activation Signaling_Cascade Signaling Cascade (e.g., NF-κB, MAPKs) Cytokine_Receptor->Signaling_Cascade Initiates Pro_Cytokine->Signaling_Cascade Amplifies Inhibitor Endogenous Inhibitors (e.g., α1-antitrypsin) Inhibitor->NE Inhibition Gene_Expression Gene Expression Signaling_Cascade->Gene_Expression Activates Cytokine_Production Pro-inflammatory Cytokine Production Gene_Expression->Cytokine_Production Leads to Cytokine_Production->Pro_Cytokine Positive Feedback

Caption: Neutrophil Elastase Inflammatory Signaling Pathway.

General Experimental Workflow for In Vivo Efficacy Testing

The evaluation of elastase inhibitors in vivo typically follows a structured experimental workflow, from model induction to data analysis.

G start Start: Hypothesis Formulation animal_model Animal Model Selection (e.g., Rat, Mouse) start->animal_model disease_induction Disease Induction (e.g., LPS, Cigarette Smoke) animal_model->disease_induction treatment_groups Group Allocation (Vehicle, Inhibitor Doses) disease_induction->treatment_groups treatment_admin Treatment Administration treatment_groups->treatment_admin monitoring Monitoring of Animal Health & Clinical Signs treatment_admin->monitoring endpoint Endpoint Collection (e.g., BALF, Tissue Harvest) monitoring->endpoint analysis Data Analysis (Biochemical, Histological) endpoint->analysis results Results Interpretation & Conclusion analysis->results end End: Reporting of Findings results->end

Caption: Experimental Workflow for In Vivo Efficacy Testing.

References

Unraveling the Structural Secrets of Elastase Inhibitors: A Comparative Guide to MDL 101146 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a detailed comparison of the structural activity relationship (SAR) of the potent human neutrophil elastase (HNE) inhibitor, MDL 101146, and its analogs. By examining key experimental data and methodologies, we aim to illuminate the structural features crucial for potent and selective elastase inhibition.

This compound is a competitive and reversible dipeptide inhibitor of human neutrophil elastase (HNE), a serine protease implicated in a variety of inflammatory diseases, including emphysema, cystic fibrosis, and rheumatoid arthritis.[1][2] The compound has demonstrated oral activity and has been the subject of pharmacological evaluation alongside several of its analogs.[3]

Comparative Analysis of Inhibitory Potency

A key study evaluated this compound and three of its analogs, all of which share a common -Val-Pro-Val-pentafluoroethylketone core but differ in their amino-terminal protecting groups. The in vitro inhibitory activity against HNE, expressed as the inhibition constant (Ki), reveals the impact of these structural modifications.

CompoundKi (nM) vs. Human Neutrophil Elastase
This compound 25
MDL 102,111 Value not explicitly stated, but implied to be higher than MDL 101,146
MDL 102,823 Value not explicitly stated, but implied to be within the 25-170 nM range
MDL 100,948A 170

Data sourced from a 1995 study on peptidyl inhibitors of HNE.[3]

The data clearly indicates that the nature of the amino-terminal protecting group significantly influences the inhibitory potency against HNE, with Ki values spanning from a potent 25 nM for this compound to a less potent 170 nM for MDL 100,948A.[3] Unfortunately, the exact structures of the N-terminal protecting groups for each analog are not detailed in the available literature, which limits a more precise SAR analysis.

Pharmacological Profile: Beyond In Vitro Inhibition

While in vitro potency is a critical parameter, the therapeutic potential of a drug candidate is also dictated by its pharmacological and pharmacokinetic properties. Comparative studies of this compound and its analogs have shed light on how structural variations affect their in vivo performance.

Despite the differences in their in vitro inhibitory constants, this compound and its analogs demonstrated similar ED50 values following oral administration in a hamster model of HNE-induced hemorrhage.[3] This suggests that factors other than just binding affinity, such as absorption and metabolic stability, play a crucial role in the overall in vivo efficacy.

Further investigation into the duration of action, absorption, and metabolic stability revealed key differences among the analogs:

  • Duration of Action: MDL 102,111 exhibited a shorter duration of action compared to the other analogs in HNE-induced pulmonary hemorrhage models in both rats and hamsters.[3]

  • Absorption: In situ absorption studies using isolated rat jejunum showed that MDL 102,111 had the highest absorption, followed by MDL 102,823, MDL 100,948A, and MDL 101,146 in descending order.[3]

  • Metabolic Stability: When incubated with rat liver homogenates, this compound was found to be the most stable analog, while MDL 100,948A was the least stable.[3]

These findings highlight the complex interplay between chemical structure and the multifaceted aspects of drug action. A seemingly minor modification to the N-terminal protecting group can have a profound impact on a compound's absorption, metabolism, and duration of effect, ultimately influencing its therapeutic utility.

Experimental Protocols

The following provides an overview of the methodologies employed in the characterization of this compound and its analogs.

Human Neutrophil Elastase (HNE) Inhibition Assay

The inhibitory activity of the compounds against HNE is typically determined using a chromogenic or fluorogenic substrate.

Principle: HNE cleaves a specific substrate, releasing a colored or fluorescent molecule. The rate of this reaction is measured spectrophotometrically or fluorometrically. In the presence of an inhibitor, the rate of substrate cleavage is reduced in a concentration-dependent manner.

General Protocol:

  • Human neutrophil elastase is pre-incubated with various concentrations of the test inhibitor in a suitable buffer (e.g., Tris-HCl) at a controlled temperature.

  • A chromogenic or fluorogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide) is added to initiate the enzymatic reaction.

  • The change in absorbance or fluorescence is monitored over time using a microplate reader.

  • The initial reaction velocities are calculated and used to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

HNE-Induced Hemorrhage Model

This in vivo model assesses the ability of an inhibitor to prevent lung damage caused by elastase.

Principle: Intratracheal instillation of HNE in animals (e.g., hamsters or rats) leads to acute lung injury, characterized by hemorrhage. The efficacy of an inhibitor is determined by its ability to reduce the extent of this hemorrhage.

General Protocol:

  • Test compounds are administered to animals, typically orally, at various doses and at a specific time point before HNE challenge.

  • Animals are anesthetized, and a solution of human neutrophil elastase is instilled directly into the trachea.

  • After a set period, the animals are euthanized, and the lungs are lavaged with saline to collect the hemorrhagic fluid.

  • The amount of hemoglobin in the bronchoalveolar lavage fluid is quantified spectrophotometrically as a measure of hemorrhage.

  • The ED50 value (the dose of the compound that reduces hemorrhage by 50%) is then calculated.

In Situ Intestinal Absorption

This method evaluates the absorption of a compound from a specific segment of the intestine.

Principle: A section of the intestine (e.g., jejunum) is isolated while maintaining its blood supply. A solution of the test compound is perfused through the lumen of the isolated segment, and the disappearance of the compound from the perfusate is measured over time.

General Protocol:

  • An animal (e.g., a rat) is anesthetized, and a segment of the jejunum is surgically isolated.

  • The isolated segment is cannulated at both ends to allow for perfusion.

  • A solution containing the test compound is perfused through the intestinal lumen at a constant flow rate.

  • Samples of the perfusate are collected at the outlet at various time points.

  • The concentration of the test compound in the collected samples is analyzed by a suitable method (e.g., HPLC).

  • The rate and extent of absorption are calculated from the difference in the concentration of the compound between the initial solution and the collected perfusate.

Metabolic Stability Assay

This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Principle: The test compound is incubated with a preparation of liver enzymes (e.g., liver homogenate or microsomes), and the disappearance of the parent compound is monitored over time.

General Protocol:

  • A liver homogenate or microsomal fraction is prepared from an appropriate species (e.g., rat).

  • The test compound is added to the liver preparation, along with necessary cofactors (e.g., NADPH).

  • The mixture is incubated at 37°C.

  • At various time points, aliquots of the reaction mixture are taken, and the reaction is stopped (e.g., by adding a solvent).

  • The concentration of the remaining parent compound is quantified by a suitable analytical method (e.g., LC-MS/MS).

  • The metabolic stability is typically expressed as the half-life (t1/2) of the compound in the assay system.

Signaling Pathways and Experimental Workflows

To visualize the logical relationships in the drug discovery and evaluation process for elastase inhibitors, the following diagrams are provided.

Drug_Discovery_Workflow cluster_Discovery Discovery & Optimization cluster_Preclinical Preclinical Evaluation Lead Identification Lead Identification SAR Studies SAR Studies Lead Identification->SAR Studies Iterative Design Lead Optimization Lead Optimization SAR Studies->Lead Optimization Refinement In Vitro Assays In Vitro Assays Lead Optimization->In Vitro Assays Candidate Selection In Vivo Models In Vivo Models In Vitro Assays->In Vivo Models Efficacy Testing ADME/Tox ADME/Tox In Vivo Models->ADME/Tox Safety & Pharmacokinetics Elastase_Inhibition_Pathway Inflammatory Stimuli Inflammatory Stimuli Neutrophil Activation Neutrophil Activation Inflammatory Stimuli->Neutrophil Activation HNE Release HNE Release Neutrophil Activation->HNE Release Elastin Degradation Elastin Degradation HNE Release->Elastin Degradation Tissue Damage Tissue Damage Elastin Degradation->Tissue Damage This compound & Analogs This compound & Analogs This compound & Analogs->HNE Release Inhibition

References

Safety Operating Guide

Proper Disposal of MDL 101146 (Carmofur): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal procedures for MDL 101146, an antineoplastic agent also known as Carmofur or 1-Hexylcarbamoyl-5-fluorouracil (HCFU). Adherence to these protocols is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This compound is classified as a hazardous substance, being toxic if swallowed and suspected of damaging fertility or the unborn child.[1] Therefore, all waste containing this compound must be managed as hazardous waste.

Data Presentation: Key Disposal Parameters

The following table summarizes essential quantitative data and classifications relevant to the disposal of this compound and associated waste. These parameters are derived from regulations and guidelines for antineoplastic agents.

ParameterValue/ClassificationRegulation/Guideline Source
Waste Classification Hazardous Antineoplastic WasteResource Conservation and Recovery Act (RCRA)
Trace Waste Threshold < 3% of original weight remaining in containerResource Conservation and Recovery Act (RCRA)[2][3][4]
Bulk Waste ≥ 3% of original weight remaining in containerResource Conservation and Recovery Act (RCRA)[2][3][4]
Primary Disposal Method High-Temperature IncinerationEnvironmental Protection Agency (EPA)[5]
Recommended Incineration Temperature (Secondary Chamber) 980°C to 1,095°C (1,800°F to 2,000°F)EPA Guidance for Medical Waste Incinerators[6]
Surface Decontamination Agent 0.5% Sodium Hypochlorite SolutionResearch on 5-Fluorouracil Decontamination[7]
Container for Trace Waste Yellow, puncture-proof, and clearly labeled "Chemotherapeutic Waste" or "Trace Chemotherapy Waste"Industry Best Practices[3][8]
Container for Bulk Waste Black, DOT-approved, and clearly labeled "Hazardous Waste"Industry Best Practices[3][8]

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols provide detailed methodologies for the safe handling and disposal of this compound in various forms.

Protocol 1: Disposal of Unused or Expired this compound (Bulk Waste)
  • Personal Protective Equipment (PPE): Before handling, don appropriate PPE, including two pairs of chemotherapy-grade gloves, a disposable gown, and eye protection (safety glasses or face shield).

  • Waste Identification: Unused or expired this compound is classified as bulk hazardous waste.

  • Containerization:

    • Place the original container of this compound into a designated black, puncture-proof hazardous waste container.

    • Ensure the container is approved by the Department of Transportation (DOT) for hazardous waste.

    • The container must be clearly labeled "Hazardous Waste" and include the chemical name "Carmofur (this compound)".

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Ensure the disposal method is high-temperature incineration at an EPA-approved facility.

Protocol 2: Disposal of Contaminated Labware and Debris (Trace vs. Bulk)
  • PPE: Wear appropriate PPE as described in Protocol 1.

  • Waste Segregation:

    • Trace Waste: Items with minimal residual contamination (<3% by weight), such as empty vials, IV bags, tubing, gloves, gowns, and bench paper, are considered trace chemotherapy waste.[2][3]

    • Bulk Waste: Items with visible solid or liquid residue, or materials used to clean up spills of this compound, are classified as bulk hazardous waste.[2]

  • Containerization:

    • Trace Waste: Place all trace waste into a designated yellow, puncture-proof container with a secure lid. The container must be clearly labeled "Chemotherapeutic Waste" or "Trace Chemotherapy Waste".[3][8]

    • Bulk Waste: Place all bulk-contaminated items into the designated black hazardous waste container, as described in Protocol 1.[3][8]

  • Storage: Store sealed containers in the designated hazardous waste accumulation area.

  • Disposal: Arrange for disposal through a licensed hazardous waste management company. Trace waste will be incinerated at a medical waste incinerator, while bulk waste requires a RCRA-approved incinerator.[2]

Protocol 3: Decontamination of Work Surfaces
  • PPE: Wear appropriate PPE as described in Protocol 1.

  • Initial Cleaning: Remove any visible contamination with absorbent pads, treating them as bulk hazardous waste.

  • Decontamination Solution: Prepare a fresh 0.5% sodium hypochlorite solution.

  • Application:

    • Liberally apply the 0.5% sodium hypochlorite solution to the contaminated surface.

    • Allow a contact time of at least 10 minutes. Studies on the parent compound, 5-fluorouracil, show rapid degradation with this solution.[7]

  • Rinsing:

    • Wipe the surface with absorbent pads soaked in sterile water to remove the bleach residue.

    • Wipe the surface dry with clean, non-shedding wipes.

  • Waste Disposal: All wipes and absorbent pads used in the decontamination process should be disposed of as bulk hazardous waste in the designated black container.

Mandatory Visualizations

The following diagrams illustrate the key logical relationships and workflows for the proper disposal of this compound.

DisposalDecisionWorkflow This compound (Carmofur) Disposal Decision Workflow Start Waste Generated Containing This compound AssessContamination Assess Level of Contamination Start->AssessContamination BulkWaste Bulk Waste (Unused product, spills, >3% residue) AssessContamination->BulkWaste > 3% TraceWaste Trace Waste (<3% residue, 'RCRA Empty', contaminated PPE) AssessContamination->TraceWaste < 3% BlackContainer Place in BLACK Hazardous Waste Container BulkWaste->BlackContainer YellowContainer Place in YELLOW Chemotherapeutic Waste Container TraceWaste->YellowContainer LicensedDisposalBulk Dispose via Licensed Hazardous Waste Vendor (RCRA Incineration) BlackContainer->LicensedDisposalBulk LicensedDisposalTrace Dispose via Licensed Medical Waste Vendor (Incineration) YellowContainer->LicensedDisposalTrace

Caption: Workflow for segregating this compound waste based on contamination level.

DecontaminationProtocol Surface Decontamination Protocol for this compound Spills Start Spill or Contamination Occurs DonPPE Don Appropriate PPE Start->DonPPE InitialClean Remove Gross Contamination with Absorbent Pads DonPPE->InitialClean DisposePads Dispose of Pads as Bulk Hazardous Waste InitialClean->DisposePads ApplyBleach Apply 0.5% Sodium Hypochlorite Solution InitialClean->ApplyBleach ContactTime Allow 10-Minute Contact Time ApplyBleach->ContactTime Rinse Rinse with Sterile Water ContactTime->Rinse Dry Dry Surface with Clean Wipes Rinse->Dry DisposeWipes Dispose of all Wipes as Bulk Hazardous Waste Dry->DisposeWipes End Decontamination Complete DisposeWipes->End

Caption: Step-by-step workflow for the decontamination of surfaces.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mdl 101146
Reactant of Route 2
Reactant of Route 2
Mdl 101146

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.